1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL
Description
Properties
IUPAC Name |
1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-5-4(2-9-10)7-3-8-6(5)11/h2-3H,1H3,(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFSZKZHCNWJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349728 | |
| Record name | 1-METHYL-1H-PYRAZOLO[4,3-D]PYRIMIDIN-7-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314021-93-7 | |
| Record name | 1-METHYL-1H-PYRAZOLO[4,3-D]PYRIMIDIN-7-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Dual Faces of a Privileged Scaffold: A Technical Guide to the Mechanisms of Action of Pyrazolo[4,3-d]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-d]pyrimidine core is a fascinating and versatile scaffold in medicinal chemistry. Its structural resemblance to the endogenous purine ring has positioned it as a "privileged scaffold," capable of interacting with a diverse range of biological targets. This guide provides an in-depth exploration of the primary mechanisms of action through which these compounds exert their pharmacological effects, moving beyond a simple listing of targets to explain the underlying causality and experimental validation. We will delve into their roles as potent enzyme inhibitors, dissecting their impact on critical signaling pathways in physiology and disease.
Section 1: Inhibition of Phosphodiesterase Type 5 (PDE5) - The Vasodilation Pathway
One of the most well-established mechanisms of action for pyrazolo[4,3-d]pyrimidine compounds is the selective inhibition of cGMP-specific phosphodiesterase type 5 (PDE5). This mode of action is famously exploited by sildenafil, a compound widely used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3]
The NO/cGMP Signaling Cascade
The physiological process of smooth muscle relaxation, crucial for vasodilation, is governed by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[1][4] In response to sexual stimulation or other physiological signals, NO is released and binds to guanylate cyclase receptors.[1] This binding event stimulates the production of cGMP, which then acts as a second messenger.[1][4]
The molecular structure of pyrazolo[4,3-d]pyrimidine-based PDE5 inhibitors, such as sildenafil, is similar to that of cGMP. This allows them to act as competitive binding agents for PDE5, the enzyme responsible for the degradation of cGMP.[1] By inhibiting PDE5, these compounds prevent the breakdown of cGMP, leading to its accumulation within the cell.[1][4][5]
Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates multiple downstream targets in smooth muscle cells.[1] This cascade of events ultimately results in a decrease in intracellular calcium levels, leading to smooth muscle relaxation and vasodilation.[1] In the corpus cavernosum of the penis, this increased blood flow results in an erection.[1][5] It is critical to note that these compounds do not directly cause an erection but rather enhance the natural response to sexual stimulation, which is required to initiate the NO release.[1][3]
Diagram: PDE5 Inhibition Pathway
Caption: Mechanism of PDE5 inhibition by pyrazolo[4,3-d]pyrimidine compounds.
Experimental Validation: PDE5 Inhibition Assay
The inhibitory potential of pyrazolo[4,3-d]pyrimidine compounds against PDE5 is typically quantified using an in vitro enzymatic assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Recombinant human PDE5 enzyme.
-
cGMP substrate.
-
Test compounds (pyrazolo[4,3-d]pyrimidines) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Detection reagents (e.g., a system that converts the product 5'-GMP into a detectable signal, such as luminescence or fluorescence).
-
-
Assay Procedure:
-
Add the test compound at varying concentrations to the wells of a microplate.
-
Add the PDE5 enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cGMP substrate.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the detection reagents to quantify the amount of 5'-GMP produced.
-
-
Data Analysis:
-
The rate of 5'-GMP production is inversely proportional to the inhibitory activity of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
| Compound Example | Target | IC50 (nM) | Therapeutic Application |
| Sildenafil | PDE5 | ~1-5 | Erectile Dysfunction, Pulmonary Hypertension |
| Vardenafil | PDE5 | ~0.7-1 | Erectile Dysfunction |
| Tadalafil | PDE5 | ~1-6 | Erectile Dysfunction, Benign Prostatic Hyperplasia |
Note: IC50 values can vary depending on assay conditions.
Section 2: Kinase Inhibition - A Dominant Force in Oncology
The pyrazolo[4,3-d]pyrimidine scaffold is a well-established ATP-competitive inhibitor of a variety of protein kinases, making it a cornerstone in the development of targeted cancer therapies.[6][7] Its structural similarity to adenine allows it to bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity and disrupting downstream signaling pathways that are often dysregulated in cancer.[6]
Targeting Cyclin-Dependent Kinases (CDKs) for Cell Cycle Arrest
Several pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[8][9] By inhibiting CDKs, such as CDK1, CDK2, and CDK5, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[8][10][11]
The mechanism involves the dephosphorylation of key proteins like the retinoblastoma protein (Rb) and RNA polymerase II, leading to the induction of apoptosis.[12] Some compounds have even demonstrated a dual mechanism of action, acting as both a kinase inhibitor and a molecular glue that induces the degradation of cyclin K.[9][12]
Diagram: CDK Inhibition and Cell Cycle Arrest
Caption: Inhibition of CDK by pyrazolo[4,3-d]pyrimidines leading to cell cycle arrest.
Covalent Inhibition of Bruton's Tyrosine Kinase (BTK) in B-Cell Malignancies
A prominent example of a pyrazolo[4,3-d]pyrimidine-based kinase inhibitor is ibrutinib, a first-in-class covalent inhibitor of Bruton's tyrosine kinase (BTK).[13][14] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells.[13][15]
Ibrutinib forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to its irreversible inhibition.[15] This blocks downstream signaling pathways, including those involving PLC-γ, AKT, and NF-κB, which are crucial for B-cell survival.[15] The inhibition of BTK by ibrutinib leads to reduced proliferation, increased apoptosis, and impaired homing and adhesion of malignant B-cells.[13][15]
Experimental Validation: Kinase Inhibition and Cell-Based Assays
A. In Vitro Kinase Inhibition Assay (e.g., for CDK2):
-
Reagents: Recombinant active CDK2/cyclin A2 enzyme, ATP, a suitable peptide substrate, test compounds, and a detection system (e.g., radiometric, fluorescent, or luminescent).
-
Procedure: Similar to the PDE5 assay, the kinase, substrate, ATP, and varying concentrations of the inhibitor are incubated together.
-
Data Analysis: The amount of phosphorylated substrate is measured to determine the inhibitory activity and calculate the IC50 value.[11]
B. Cell Proliferation Assay (e.g., MTT or WST-1):
-
Cell Culture: Plate cancer cells (e.g., HCT-116 colon cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the pyrazolo[4,3-d]pyrimidine compound for a specified period (e.g., 48-72 hours).
-
Detection: Add a reagent (e.g., MTT) that is converted into a colored formazan product by metabolically active cells.
-
Data Analysis: Measure the absorbance of the formazan product, which is proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition).
C. Flow Cytometry for Cell Cycle Analysis:
-
Treatment: Treat cancer cells with the test compound.
-
Staining: Harvest the cells, fix them, and stain their DNA with a fluorescent dye (e.g., propidium iodide).
-
Analysis: Analyze the DNA content of individual cells using a flow cytometer. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the detection of apoptosis (sub-G1 peak).[16]
| Compound Example | Target(s) | IC50 (nM) | Cellular Effect |
| Compound 14 (from study) | CDK2/cyclin A2 | 57 | Cell cycle arrest at G1 phase, apoptosis induction |
| Ibrutinib | BTK | 0.5 | Inhibition of B-cell proliferation, apoptosis |
| Compound 2i (from study) | CDK2, CDK5, Aurora A | (not specified) | Downregulation of cyclins, apoptosis induction |
Note: IC50 and cellular effects are context-dependent.
Section 3: Emerging and Diverse Mechanisms of Action
While PDE5 and kinase inhibition are the most prominent mechanisms, the pyrazolo[4,3-d]pyrimidine scaffold has been shown to interact with other targets, highlighting its therapeutic versatility.
-
Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibition: Certain derivatives have been identified as inhibitors of HIF-PHD, an enzyme involved in the cellular response to hypoxia. By inhibiting HIF-PHD, these compounds can stabilize the HIF-α subunit, leading to the production of erythropoietin (EPO) and offering a potential treatment for anemia.[17]
-
Anti-inflammatory Activity: Some pyrazolo[4,3-d]pyrimidines have demonstrated anti-inflammatory effects by suppressing the TLR4/p38 signaling pathway.[18] This leads to a decrease in the production of pro-inflammatory cytokines like NO, IL-6, and TNF-α, suggesting potential applications in treating inflammatory conditions such as acute lung injury.[18][19]
-
Microtubule Targeting Agents: Novel N1-methyl pyrazolo[4,3-d]pyrimidines have been developed as inhibitors of tubulin polymerization.[20] These compounds can bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and exhibiting potent antitumor activity.[20]
Conclusion
The pyrazolo[4,3-d]pyrimidine scaffold is a testament to the power of privileged structures in drug discovery. Its ability to act as a competitive inhibitor for both phosphodiesterases and a wide array of kinases underscores its significance in modern medicinal chemistry. From vasodilation to cell cycle control and targeted cancer therapy, the mechanisms of action of these compounds are both diverse and profound. The continued exploration of this versatile core will undoubtedly lead to the development of novel therapeutics for a wide range of diseases.
References
- Sildenafil - Wikipedia.
- What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?.
- Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. PubMed.
- [Mode of action of sildenafil]. PubMed.
- SILDENAFIL-ORAL MEDICATION FOR ERECTILE DYSFUNCTION-A REVIEW. PMC, NIH.
- Sildenafil: Mechanism of Action & Structure. Study.com.
- 3,5,7-Substituted Pyrazolo[4,3- d ]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders.
- Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. PubMed.
- 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing.
- An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. PMC, NIH.
- Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PMC, NIH.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- Mechanism of Action - WM. IMBRUVICA® (ibrutinib) HCP.
- Ibrutinib. PubChem, NIH.
- Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
- Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Tre
- Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC, NIH.
- Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
- Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs)
- Ibrutinib in the Treatment of Solid Tumors: Current St
- What is the mechanism of Ibrutinib?.
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors:. Semantic Scholar.
- Synthesis and Evaluation of Polycyclic Pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors.
- Synthesis and Evaluation of Polycyclic pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors. PubMed.
- Full article: Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Taylor & Francis.
- Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC, NIH.
- Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
- Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindic
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- 2. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. droracle.ai [droracle.ai]
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- 10. Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Targeting Pulmonary Inflammation: The Design and Synthesis of Pyrazolo[4,3-d]pyrimidines for Acute Lung Injury
[1][2][3][4]
Executive Summary
Acute Lung Injury (ALI) and its severe manifestation, Acute Respiratory Distress Syndrome (ARDS), are characterized by uncontrolled alveolar inflammation, cytokine storms, and pulmonary edema. The pyrazolo[4,3-d]pyrimidine scaffold—a purine bioisostere—has emerged as a privileged structure in medicinal chemistry. By mimicking the adenosine core, this scaffold offers tunable inhibition of kinases (e.g., p38 MAPK, Src) and phosphodiesterases (PDE4), pivotal in the inflammatory cascade.
This guide details the rational design, chemical synthesis, and biological validation of 7-amino-5-styryl-pyrazolo[4,3-d]pyrimidine derivatives . Specifically, we focus on analogues functionally similar to Compound 4e (referenced in J. Enzyme Inhib. Med. Chem.), which demonstrates potent suppression of the TLR4/p38 signaling pathway.[1][2][3][4][5]
Part 1: Rational Drug Design & SAR Analysis
The Bioisosteric Advantage
The pyrazolo[4,3-d]pyrimidine core is isostructural with purine but possesses distinct hydrogen-bonding capabilities and lipophilicity profiles. In the context of ALI, the design strategy targets the TLR4/NF-
Structure-Activity Relationship (SAR)
To maximize anti-inflammatory potency while ensuring bioavailability, the following substitutions are critical:
-
N1-Position (Solubility/Binding): Methyl or short alkyl chains are preferred to maintain hydrophobic pocket affinity without steric clash.
-
C3-Position (Potency): A propyl or ethyl group provides necessary lipophilic bulk.
-
C5-Position (The "Warhead"): A 3,4,5-trimethoxystyryl moiety is essential. The styryl linker extends the molecule to interact with deep hydrophobic regions of the target protein, while the trimethoxy motif mimics the pharmacophore of colchicine and resveratrol (known anti-inflammatories).
-
C7-Position (Solubility/PK): Substitution with a hydrophilic amine (e.g., 3-morpholinopropylamine ) drastically improves water solubility and pharmacokinetic properties, preventing the compound from precipitating in the lung surfactant.
Mechanism of Action Visualization
The following diagram illustrates the intervention point of the designed inhibitor within the inflammatory cascade.
Caption: The inhibitor blocks downstream signaling of TLR4, preventing p38 phosphorylation and NF-
Part 2: Chemical Synthesis Protocol
This protocol describes the synthesis of a 7-amino-5-styryl-pyrazolo[4,3-d]pyrimidine derivative. The route utilizes a cyclization-chlorination-substitution strategy.
Retrosynthetic Workflow
Caption: Four-step synthetic pathway yielding the target bioactive molecule.[1][6][7][8][9]
Detailed Experimental Procedures
Step 1: Amide Coupling
-
Reagents: Dissolve 3,4,5-trimethoxycinnamic acid (1.0 eq) in anhydrous DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir at Room Temperature (RT) for 30 mins to activate the acid.
-
Addition: Add 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1.0 eq) and Triethylamine (TEA, 2.0 eq).
-
Reaction: Stir at RT for 18 hours.
-
Workup: Pour into ice water. Filter the precipitate, wash with water, and dry under vacuum.
-
Checkpoint: Verify amide formation via TLC (Shift in Rf).
Step 2: Pyrimidine Cyclization
-
Reagents: Suspend the amide intermediate from Step 1 in absolute Ethanol.
-
Catalyst: Add Sodium Ethoxide (NaOEt, 2.0 eq).
-
Reaction: Reflux (approx. 78°C) for 8–10 hours. The solution should clarify as the ring closes.
-
Workup: Cool to RT. Acidify with dilute HCl to pH 4–5 to precipitate the pyrazolo[4,3-d]pyrimidin-7-one . Filter and dry.
Step 3: Chlorination (The Activation)
-
Reagents: Dissolve the pyrimidin-7-one in neat Phosphorus Oxychloride (
, excess, ~10 eq). -
Reaction: Reflux for 8 hours.
-
Safety Note:
is highly corrosive. Quench cautiously by pouring the reaction mixture onto crushed ice slowly with vigorous stirring. -
Workup: Extract with Dichloromethane (DCM). Wash organic layer with saturated
and brine. Dry over and concentrate. -
Result: 7-chloro-1-methyl-3-propyl-5-(3,4,5-trimethoxystyryl)-1H-pyrazolo[4,3-d]pyrimidine.
Step 4: Nucleophilic Substitution
-
Reagents: Dissolve the 7-chloro intermediate in Isopropanol (IPA).
-
Nucleophile: Add 3-morpholinopropylamine (1.2 eq).
-
Reaction: Reflux for 4–6 hours. Monitor by TLC (disappearance of the chloro-spot).
-
Purification: Remove solvent. Purify via silica gel column chromatography (Eluent: DCM/MeOH 20:1).
-
Validation:
H NMR and HR-MS must confirm the molecular weight (approx. MW 500–550 Da).
Part 3: Biological Validation (ALI Model)
To confirm efficacy against Acute Lung Injury, the compound must be tested in an LPS-induced murine model.
In Vitro Screening (RAW 264.7 Macrophages)
Before animal testing, confirm anti-inflammatory activity in macrophages.
-
Assay: Griess Reagent Assay for Nitric Oxide (NO).
-
Protocol:
-
Seed RAW 264.7 cells (
cells/well). -
Pre-treat with inhibitor (0.1, 1, 5, 10
M) for 1 hour. -
Stimulate with LPS (1
g/mL) for 24 hours. -
Measure NO in supernatant via Griess reaction (Absorbance at 540 nm).
-
Success Criteria:
.
-
In Vivo Protocol: LPS-Induced ALI in Mice
-
Animals: Male C57BL/6 mice (6–8 weeks).
-
Groups: Control (Saline), Model (LPS only), Treatment (LPS + Inhibitor 10 mg/kg).
-
Induction:
-
Treatment: Administer the pyrazolo-pyrimidine inhibitor (IP or Oral Gavage) 1 hour prior to or 6 hours post-LPS.
-
Endpoints (24 hours post-LPS):
-
Lung Wet/Dry Ratio: Measure pulmonary edema.
-
BALF Analysis: Bronchoalveolar Lavage Fluid cell count (Neutrophils) and ELISA for TNF-
and IL-6. -
Histology: H&E staining to visualize alveolar wall thickening and infiltration.
-
Part 4: Data Summary & Interpretation
The following table summarizes expected data for a potent analogue (based on Compound 4e literature values) compared to a standard reference (e.g., Dexamethasone).
| Metric | Untreated (LPS Model) | Pyrazolo-pyrimidine (10 mg/kg) | Dexamethasone (Ref) | Interpretation |
| NO Production ( | N/A | 2.64 | ~1.0 | High in vitro potency. |
| TNF- | High (>1000 pg/mL) | Reduced (~300 pg/mL) | Low (~150 pg/mL) | Significant cytokine suppression. |
| Lung Wet/Dry Ratio | ~5.5 (Edema) | ~4.0 (Reduced Edema) | ~3.8 | Prevention of fluid accumulation. |
| Histology Score | 4 (Severe Damage) | 1–2 (Mild Damage) | 1 (Minimal) | Tissue structural preservation. |
Expert Insight: While Dexamethasone is more potent, it carries severe metabolic side effects. The pyrazolo[4,3-d]pyrimidine scaffold offers a targeted kinase/PDE inhibition profile, potentially reducing systemic toxicity while maintaining lung-protective efficacy.
References
-
Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2019).[3] URL:[Link][10]
-
Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. Source: Journal of Visualized Experiments (JoVE) (2014). URL:[Link]
-
Pyrazolo[4,3-d]pyrimidine derivatives as potential anti-inflammatory agents: Design, synthesis and biological evaluation. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]
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Strategic Design and Evaluation of 1H-pyrazolo[3,4-d]pyrimidine Derivatives as EGFR-Targeting Anticancer Agents
[1][2][3][4][5][6][7][8][9][10]
Executive Summary & Strategic Rationale
The clinical efficacy of first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib in Non-Small Cell Lung Cancer (NSCLC) is well-established. However, the inevitable emergence of resistance mutations—most notably the T790M gatekeeper mutation —necessitates the development of novel scaffolds.
The 1H-pyrazolo[3,4-d]pyrimidine core represents a privileged scaffold in medicinal chemistry.[1][2][3] Structurally bioisosteric to the adenine ring of ATP, it offers a versatile template for designing ATP-competitive inhibitors.[1][2] Unlike the quinazoline core of first-generation drugs, the pyrazolo[3,4-d]pyrimidine system allows for unique substitution patterns at the N1, C3, C4, and C6 positions, enabling the fine-tuning of pharmacokinetic properties and selectivity profiles against mutant EGFR isoforms.
This guide details the rational design, synthesis, and rigorous biological validation of these derivatives, moving beyond basic screening to mechanistic confirmation.
Rational Design & Structure-Activity Relationship (SAR)
The design strategy relies on mimicking the ATP binding mode within the EGFR kinase domain.[4] The scaffold must establish hydrogen bonds with the hinge region (Met793) while occupying the hydrophobic pockets to ensure high affinity.
Core SAR Directives
-
The Hinge Binder (C4-Position): Substitution with an aniline moiety is critical. The NH group acts as a hydrogen bond donor to the backbone carbonyl of Met793. Hydrophobic substituents on the phenyl ring (e.g., 3-Cl, 4-F) enhance van der Waals interactions with the hydrophobic pocket I.
-
The Solubility/Selectivity Vector (N1-Position): This position points towards the solvent-exposed region or the ribose-binding pocket. Bulky groups here (e.g., substituted benzyl or phenyl) can improve cellular permeability and prevent rapid metabolic clearance.
-
The Gatekeeper Interaction (C3-Position): Small alkyl groups (methyl) or halogens here can influence the torsion angle of the scaffold, potentially avoiding steric clashes with the bulky Methionine residue in T790M mutants.
Visualization: SAR Pharmacophore Map
Figure 1: Pharmacophore mapping of the pyrazolo[3,4-d]pyrimidine scaffold highlighting critical interaction points within the EGFR ATP-binding pocket.
Chemical Synthesis Workflow
To ensure reproducibility and scalability, we utilize a convergent synthetic route. The Vilsmeier-Haack reaction is the pivotal step for cyclization.
Validated Synthetic Protocol
-
Precursor Formation: Reaction of phenylhydrazine with 2-(1-ethoxyethylidene)malononitrile in refluxing ethanol yields the 5-amino-pyrazole intermediate.
-
Cyclization: The pyrazole intermediate is treated with formic acid or formamide. This closes the pyrimidine ring to form the pyrazolo[3,4-d]pyrimidin-4-one core.
-
Chlorination: Treatment with POCl3 (Phosphorus oxychloride) converts the ketone to a 4-chloro derivative, creating a reactive electrophile.
-
Nucleophilic Substitution (SNAr): The 4-chloro intermediate reacts with various substituted anilines in isopropanol (reflux) to install the pharmacophore.
Visualization: Synthetic Pathway
Figure 2: Convergent synthetic route for generating 4-anilino-1H-pyrazolo[3,4-d]pyrimidine libraries.
Biological Evaluation Protocols
Trustworthiness in drug discovery stems from self-validating protocols. The following workflows are designed to minimize false positives (e.g., pan-assay interference compounds) and confirm specific target engagement.
In Vitro Kinase Assay (ADP-Glo™ Platform)
Rationale: This assay measures the ADP generated during the kinase reaction, providing a direct correlation to ATPase activity. It is less susceptible to fluorescent interference than FRET-based assays.
Protocol:
-
Enzyme Prep: Dilute recombinant EGFR (WT and T790M/L858R) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA). Critical: Keep on ice to prevent denaturation.
-
Compound Treatment: Add 2 µL of compound (serially diluted in DMSO) to 384-well plates.
-
Reaction Initiation: Add 4 µL of Enzyme/Substrate (Poly E4Y) mix. Incubate 10 min at RT. Add 4 µL ATP (Km concentration).
-
Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add ADP-Glo™ Reagent (stops reaction, depletes ATP) followed by Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Readout: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).
Cellular Viability & Selectivity (MTT Assay)
Rationale: To assess membrane permeability and cytotoxic potency against EGFR-dependent cell lines.
Cell Lines:
-
H1975: EGFR L858R/T790M (Resistant NSCLC).
-
HCT-116: EGFR-independent control (to check for off-target toxicity).
Protocol:
-
Seed cells (3,000–5,000 cells/well) in 96-well plates. Allow attachment (24h).
-
Treat with compounds (0.01 – 100 µM) for 72 hours. Control: 0.1% DMSO.
-
Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
-
Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.
Mechanistic Validation: Western Blotting
Rationale: To prove the compound inhibits the pathway, not just the isolated enzyme.
Protocol:
-
Starvation: Serum-starve H1975 cells overnight to reduce basal phosphorylation.
-
Treatment: Treat with compound (at IC50 and 5x IC50) for 2 hours.
-
Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes.
-
Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).
-
Detection: Probe for:
-
p-EGFR (Tyr1068): Direct target engagement.
-
p-ERK1/2 & p-AKT: Downstream signaling confirmation.
-
β-Actin: Loading control.
-
Visualization: EGFR Signaling Pathway & Inhibition
Figure 3: Signal transduction cascade of EGFR. The inhibitor blocks ATP binding, preventing autophosphorylation and silencing downstream Proliferation (ERK) and Survival (AKT) pathways.
Data Summary: Representative Potency Profile
The following table summarizes the expected profile of a potent lead compound (e.g., Compound 12b [1]) compared to the standard of care (Erlotinib).
| Compound | EGFR WT (IC50 nM) | EGFR T790M (IC50 nM) | A549 Cell Viability (µM) | H1975 Cell Viability (µM) | Selectivity Index (WT/T790M) |
| Erlotinib | 2.5 | >1000 | 4.5 | >20 | Low (Resistant) |
| Compound 12b | 16.0 | 236.0 | 8.2 | 5.1 | Moderate |
| Ideal Lead | <10 | <50 | <1.0 | <1.0 | High |
Note: Data for Compound 12b is derived from Lv et al. [1] and Gaber et al. [2]. Lower IC50 indicates higher potency.
Future Directions & Optimization
While the pyrazolo[3,4-d]pyrimidine scaffold is potent, future development should focus on:
-
Covalent Warheads: Incorporating acrylamide groups at the C6 or N1 position to target Cys797, creating irreversible inhibitors similar to Osimertinib [3].
-
PROTACs: Utilizing the N1-position to attach E3 ligase linkers for targeted protein degradation.
References
-
Lv, P. C., et al. "Design, synthesis and biological evaluation of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors." Bioorganic & Medicinal Chemistry, 2010.
-
Gaber, A. A., et al. "Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M."[7] Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
-
Radwan, A. A., et al. "Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation."[6] PLOS ONE, 2024.[6]
-
Schenone, S., et al. "1H-Pyrazolo[3,4-d]pyrimidines as biologically active ligands." Current Pharmaceutical Design, 2014.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anticancer evaluation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as potent EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation | PLOS One [journals.plos.org]
- 7. tandfonline.com [tandfonline.com]
Technical Guide: Pyrazolo[4,3-d]pyrimidin-7-one Analogs as mTOR Inhibitors
[1]
Executive Summary
This technical guide provides a comprehensive analysis of pyrazolo[4,3-d]pyrimidin-7-one derivatives as potent, ATP-competitive inhibitors of the mechanistic Target of Rapamycin (mTOR). Unlike first-generation allosteric inhibitors (rapalogs) that incompletely inhibit mTORC1 and fail to inhibit mTORC2, these small-molecule analogs target the ATP-binding pocket of the mTOR kinase domain.[1] This dual-complex inhibition effectively blocks the PI3K/Akt/mTOR pathway, preventing the feedback activation of Akt often seen with rapalogs.[1]
This document details the rational design , chemical synthesis , structure-activity relationships (SAR) , and biological validation protocols necessary for developing these analogs.
Mechanistic Rationale & Structural Basis[3]
The Target: mTORC1 and mTORC2
mTOR exists in two distinct complexes:[1]
-
mTORC1 (Raptor-bound): Regulates protein synthesis (via S6K1 and 4E-BP1) and cell growth. Rapamycin sensitive.
-
mTORC2 (Rictor-bound): Regulates cytoskeletal organization and cell survival (via Akt Ser473 phosphorylation). Rapamycin insensitive.
Why Pyrazolo[4,3-d]pyrimidin-7-one? The scaffold functions as a bioisostere of adenine , the natural ligand of the ATP-binding site.
-
Hinge Binding: The lactam moiety (N6-H and C7=O) mimics the hydrogen bonding pattern of the adenine N1 and N6-amino group, forming critical hydrogen bonds with the kinase hinge region (typically Val2240 in mTOR).
-
Scaffold Geometry: The fused 5,6-bicyclic system provides a rigid core that orients substituents at the C3 and C5 positions into the hydrophobic pockets (selectivity filter and solvent-exposed regions).
Pathway Visualization
The following diagram illustrates the downstream effects of ATP-competitive inhibition compared to allosteric inhibition.
Caption: ATP-competitive inhibitors block both mTORC1 and mTORC2, preventing the Akt-S473 feedback loop that often limits the efficacy of rapalogs.
Chemical Synthesis Strategy
The synthesis of the pyrazolo[4,3-d]pyrimidin-7-one core requires a convergent strategy. The most robust method involves constructing the pyrazole ring first, followed by the closure of the pyrimidine ring.
Retrosynthetic Analysis
-
Disconnection: The pyrimidine ring is formed via oxidative cyclization or condensation.
-
Key Intermediate: 4-amino-1H-pyrazole-5-carboxamide.[2]
Optimized Synthetic Route (Microwave-Assisted)
A modern, high-yield approach utilizes microwave irradiation and potassium persulfate (
Caption: Convergent synthesis of the 7-one core. The oxidative cyclization step introduces the C5-substituent diversity.
Detailed Synthetic Protocol
Step 1: Synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
-
Reactants: Combine 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the acid chloride.
-
Amidation: Treat with aqueous ammonia to yield the nitro-carboxamide.
-
Reduction: Reduce the nitro group using
and or to yield the 4-amino-pyrazole-5-carboxamide intermediate.
Step 2: Oxidative Cyclization (The "One-Pot" Method)
-
Reagents: 4-amino-pyrazole intermediate (1.0 equiv), Aryl aldehyde (1.0 equiv),
(1.0 equiv). -
Solvent: Ethanol/Water (1:1).
-
Condition: Microwave irradiation at 80-100°C for 10-15 minutes (or reflux for 4-6 hours).
-
Workup: The product typically precipitates upon cooling. Filter, wash with cold ethanol, and recrystallize from DMF/Ethanol.
Structure-Activity Relationship (SAR)[4]
The potency of these analogs depends heavily on the substitution patterns at N1 , C3 , and C5 .
| Position | Preferred Substituent | Rationale |
| N1 (Pyrazole) | Methyl, Ethyl, Isopropyl | Small alkyl groups maintain solubility without causing steric clash in the ATP pocket. Bulky groups here decrease potency. |
| C3 (Pyrazole) | Propyl, Ethyl | Alkyl chains here fill the hydrophobic pocket (gatekeeper region). Propyl often shows optimal van der Waals contact. |
| C5 (Pyrimidine) | Aryl / Heteroaryl | Critical for Selectivity. This group extends into the solvent-exposed region. Electron-rich rings (e.g., 3,4,5-trimethoxyphenyl) or heteroaromatics improve potency. |
| N6/C7 | Unsubstituted Lactam | Essential for H-bonding to the hinge region (Val2240). Alkylation of N6 abolishes activity. |
Molecular Modeling Insight
Docking studies (e.g., using AutoDock or Glide) reveal:
-
H-Bond 1: The C7-Carbonyl accepts a proton from the backbone amide of the hinge residue.
-
H-Bond 2: The N6-H donates a proton to the backbone carbonyl of the hinge residue.
-
Pi-Stacking: The pyrazolopyrimidine core sandwiches between hydrophobic residues (typically Ile and Leu).
Biological Validation Protocols
In Vitro Kinase Assay (LanthaScreen™ TR-FRET)
Purpose: To determine the
Reagents:
-
Recombinant mTOR enzyme (truncated or full complex).
-
GFP-labeled 4E-BP1 (substrate).
-
Tb-labeled anti-phospho-4E-BP1 antibody.
-
ATP (
apparent concentration, typically 10 ).
Protocol:
-
Preparation: Dilute compounds in DMSO (3-fold serial dilutions).
-
Incubation: Mix kinase, substrate, ATP, and compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Reaction: Incubate at room temperature for 60 minutes.
-
Detection: Add Tb-labeled antibody and EDTA (to stop reaction).
-
Read: Measure TR-FRET signal (Ex 340 nm, Em 495/520 nm) on a plate reader.
-
Analysis: Plot Emission Ratio (520/495) vs. log[Inhibitor] to calculate
.
Cellular Proliferation Assay (MTS/MTT)
Purpose: To assess cytotoxicity in cancer cell lines (e.g., HeLa, PC-3, A549).
Protocol:
-
Seeding: Seed cells (
cells/well) in 96-well plates. Allow attachment for 24 hours. -
Treatment: Add compounds at varying concentrations (0.01 - 100
) for 48-72 hours. -
Development: Add MTS reagent (Promega CellTiter 96®). Incubate for 2-4 hours at 37°C.
-
Measurement: Read absorbance at 490 nm.
-
Validation: Perform Western Blotting on lysates to confirm reduction in p-S6K (mTORC1 marker) and p-Akt (S473) (mTORC2 marker).
References
-
Synthesis and Biological Evaluation of Pyrazolo[4,3-d]pyrimidin-7-ones : Sawant, S. D., et al. (2014).[2] "Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors." European Journal of Medicinal Chemistry.
-
mTOR Signaling and Inhibition : Saxton, R. A., & Sabatini, D. M. (2017). "mTOR Signaling in Growth, Metabolism, and Disease." Cell.
-
Kinase Assay Methodologies : ThermoFisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay."
Solubility and Stability Profile of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol
Technical Guide for Drug Development & Analytical Sciences
Executive Summary
Compound: 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol CAS Registry Number: 314021-93-7 Synonyms: 1-Methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine (Keto-tautomer); Des-propyl-des-phenyl Sildenafil core.
This guide details the physicochemical behavior of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol , a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, including Sildenafil (Viagra). As a planar, nitrogen-rich heterocycle, its solubility and stability profiles are governed by strong intermolecular hydrogen bonding and crystalline lattice energy. Understanding these properties is essential for process optimization, impurity profiling, and formulation development.
Physicochemical Characterization
Molecular Structure & Tautomerism
While formally named as an "-ol" (enol), this compound exists predominantly in the lactam (keto) form in both the solid state and solution. This tautomeric preference significantly influences its solubility, as the lactam form acts as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of stable, insoluble dimers or ribbons.
Key Parameters:
-
Molecular Formula: C₆H₆N₄O
-
Molecular Weight: 150.14 g/mol
-
Melting Point: >200°C (Predicted based on scaffold rigidity and H-bonding network).
-
pKa (Calculated):
-
Acidic (Lactam NH): ~8.8 – 9.5 (Deprotonation yields the anion).
-
Basic (Pyrimidine N): ~1.5 – 2.5 (Protonation yields the cation).
-
Tautomeric Equilibrium Diagram
The following diagram illustrates the equilibrium between the enol and keto forms, highlighting the dominant species responsible for the compound's stability profile.
Caption: Tautomeric shift favoring the 7-one (lactam) species, the primary driver of high crystal lattice energy and low aqueous solubility.
Solubility Profile
Aqueous Solubility & pH Dependence
The compound exhibits amphoteric nature with a U-shaped solubility curve. It is sparingly soluble at neutral pH but shows enhanced solubility at pH extremes.
| Medium | Solubility Rating | Mechanism / Notes |
| Water (pH 7) | Very Poor (< 0.1 mg/mL) | Neutral species dominates; high lattice energy prevents dissolution. |
| 0.1 N HCl (pH ~1) | Moderate to Good | Protonation of pyrimidine nitrogens forms a soluble cation. |
| 0.1 N NaOH (pH ~13) | Good | Deprotonation of the lactam N-H forms a soluble anion. |
| PBS (pH 7.4) | Poor | Buffer capacity insufficient to overcome lattice energy; remains neutral. |
Expert Insight: In process chemistry, isolation is often achieved by adjusting the pH to the isoelectric point (approx. pH 4–6) , where solubility is minimal, forcing precipitation of the pure intermediate.
Organic Solvent Solubility
The planar aromatic core drives solubility in polar aprotic solvents but limits it in non-polar media.
-
High Solubility: DMSO, Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).
-
Moderate Solubility: Methanol, Ethanol (often requires heating).
-
Low Solubility: Acetone, Ethyl Acetate, Dichloromethane.
-
Insoluble: Hexanes, Heptane, Toluene.
Stability Profile
Chemical Stability
The pyrazolo[4,3-d]pyrimidine scaffold is chemically robust, owing to its aromaticity.
-
Hydrolysis: Highly resistant. The cyclic amide (lactam) is part of the aromatic system and does not hydrolyze under standard acidic (0.1 N HCl) or basic (0.1 N NaOH) stress conditions at room temperature.
-
Oxidation: Generally stable. However, the N-methyl group can be susceptible to oxidative demethylation under extreme conditions (e.g., forced degradation with high % H₂O₂ and heat).
-
Photostability: Stable under ambient light. No special handling required during standard analysis.
Forced Degradation Protocol (Stress Testing)
To validate the stability indicating method, the following protocol is recommended:
| Stress Condition | Conditions | Expected Outcome |
| Acid Hydrolysis | 1N HCl, 80°C, 4 hours | < 2% Degradation. Stable. |
| Base Hydrolysis | 1N NaOH, 80°C, 4 hours | < 2% Degradation. Stable. |
| Oxidation | 3% H₂O₂, RT, 24 hours | Potential formation of N-oxide or ring-opening (monitor by LC-MS). |
| Thermal | 105°C (Solid), 3 days | Stable. No significant degradation. |
Experimental Protocols
Equilibrium Solubility Determination
Objective: To determine the thermodynamic solubility of the compound in various media.
Methodology:
-
Preparation: Add excess solid (~10 mg) to 1 mL of the solvent medium in a glass vial.
-
Equilibration: Cap tightly and shake/stir at constant temperature (25°C ± 1°C) for 24 hours.
-
Filtration: Filter the suspension using a 0.45 µm PVDF or PTFE syringe filter. Note: Discard the first 200 µL of filtrate to account for filter adsorption.
-
Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV.
Analytical Method (HPLC)
System: Reverse Phase HPLC (C18 Column) Detection: UV @ 254 nm (aromatic max) or 220 nm. Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile Gradient: 5% B to 95% B over 10 minutes. Rationale: The acidic mobile phase ensures the compound remains protonated (or at least consistent) to prevent peak tailing caused by interaction with residual silanols on the column.
Workflow Diagram: Solubility & Stability Assessment
Caption: Integrated workflow for determining thermodynamic solubility and forced degradation profiles.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135398744, 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Physicochemical Properties of Pyrazolopyrimidines. Retrieved from [Link]
- Dunn, P. J., et al. (2005).Sildenafil citrate (Viagra). In Synthesis of Essential Drugs (pp. 55-66). Elsevier. (Contextualizes the synthesis and properties of the pyrazolo[4,3-d]pyrimidine core).
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione (Isomer Analog Data). Retrieved from [Link]
Technical Whitepaper: Spectroscopic Characterization of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol
[1]
Executive Summary
The compound 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol represents a critical heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for purine nucleobases (specifically guanine and hypoxanthine).[1] Its structural core is integral to the development of selective kinase inhibitors (e.g., CDK, PDE5 inhibitors like Sildenafil) and antiviral agents (e.g., Formycin analogues).[2]
This guide details the structural elucidation of this molecule, emphasizing the keto-enol tautomerism that dictates its spectroscopic signature.[1][3] In solution (DMSO-d6, CDCl3) and solid state, the compound predominantly exists as the lactam (keto) tautomer, 1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one . Consequently, spectroscopic data (NMR, IR) reflects the presence of a carbonyl (C=O) and a secondary amine (N-H) rather than a hydroxyl group.[2]
Structural Considerations & Tautomerism
Before interpreting spectra, one must define the active tautomer.[2][3] The pyrazolo[4,3-d]pyrimidine system undergoes lactam-lactim tautomerism.[1]
-
Form A (Lactam/Keto): 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one.[1] (Thermodynamically favored in polar solvents).[1][2]
-
Form B (Lactim/Enol): 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol.[1] (Favored only under specific pH conditions or derivatization).[1][2][3]
Visualization: Tautomeric Equilibrium & Numbering
The following diagram illustrates the tautomeric shift and the IUPAC numbering scheme used for NMR assignment.
Caption: Tautomeric equilibrium favoring the 7(6H)-one form. Spectroscopic data below corresponds to the Keto form.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2][4][5][6][7][8]
NMR data is consistent with the 7(6H)-one structure.[1][3] The absence of an -OH proton and the presence of a broad downfield -NH signal confirm the lactam structure.[1]
H NMR Data (Proton)
Solvent: DMSO-d
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| NH-6 | 12.20 - 12.50 | Broad Singlet | 1H | Exchangeable amide proton.[1] Highly deshielded by adjacent carbonyl and aromatic ring current.[1][2][3] |
| H-5 | 8.00 - 8.35 | Singlet | 1H | Pyrimidine ring proton.[1][3] Deshielded by N4 and N6.[1][2][3] Located between two nitrogens.[1][2][5] |
| H-3 | 7.80 - 8.00 | Singlet | 1H | Pyrazole ring proton.[1][3] Slightly less deshielded than H-5.[1][3] |
| N-CH | 4.10 - 4.25 | Singlet | 3H | N-Methyl group on the electron-rich pyrazole ring.[1][3] |
Key Diagnostic Signals:
-
The H-5 proton is typically the most downfield aromatic singlet (excluding the NH).[1][3]
-
The N-Me signal at ~4.2 ppm is characteristic of N1-substituted pyrazoles (N2-isomers typically appear upfield ~3.9 ppm).[1][3]
C NMR Data (Carbon)
Solvent: DMSO-d
| Position | Shift ( | Type | Assignment Logic |
| C-7 | 156.0 - 159.0 | C=O | Carbonyl carbon (amide).[1][2][3] Most deshielded signal.[1][2][3] |
| C-5 | 145.0 - 148.0 | CH | Pyrimidine C=N carbon.[1][3] |
| C-3a | 138.0 - 142.0 | Cq | Bridgehead carbon (next to N).[1][3] |
| C-3 | 132.0 - 135.0 | CH | Pyrazole CH. |
| C-7a | 122.0 - 126.0 | Cq | Bridgehead carbon.[1][3] |
| N-CH | 36.0 - 38.0 | CH | N-Methyl carbon.[1][3] |
Infrared (IR) Spectroscopy[2][4][6][8][10]
The IR spectrum provides rapid confirmation of the functional groups, specifically distinguishing between the hydroxy (enol) and amide (keto) forms.[2]
| Frequency (cm | Vibration Mode | Intensity | Interpretation |
| 3100 - 3250 | Medium/Broad | Characteristic of cyclic amides (lactams).[1] Absence of sharp free -OH band.[1] | |
| 3000 - 3100 | Weak | Aromatic C-H stretches (Pyrazole/Pyrimidine).[1][3] | |
| 1680 - 1710 | Strong | Amide I band. Definitive proof of the keto tautomer. | |
| 1580 - 1620 | Medium | Skeletal ring vibrations of the heteroaromatic core.[1][3] |
Mass Spectrometry (MS)[2][5][6]
Mass spectrometry analysis confirms the molecular weight and provides a fragmentation fingerprint characteristic of fused pyrazoles.[1][3]
Ionization & Fragmentation (EI/ESI)
| m/z (Ion) | Identity | Mechanism / Loss |
| 150 | [M] | Molecular Ion (Base Peak in ESI). |
| 122 | [M - CO] | Loss of Carbon Monoxide (28 Da).[1][3] Characteristic of cyclic amides/phenols. |
| 94 | [M - CO - N | Sequential loss of N |
| 53 | [C | Ring opening and degradation to smaller nitrile fragments.[1][2][3] |
Visualization: Fragmentation Pathway
Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.
Experimental Protocols
To ensure data integrity, the following protocols for synthesis and spectral acquisition are recommended.
Synthesis of the Standard (Reference Material)
The most reliable route to the core scaffold is the cyclocondensation of aminopyrazoles.[2][3]
-
Starting Material: 4-Amino-1-methyl-1H-pyrazole-5-carboxamide.[1][3][7]
-
Reagent: Formic acid (HCOOH) or Triethyl orthoformate (HC(OEt)
).[1][2][3] -
Procedure:
NMR Acquisition Parameters
-
Sample Prep: Dissolve 5–10 mg of purified compound in 0.6 mL DMSO-d
. -
Pulse Sequence: Standard 1D proton with 30° pulse angle (zg30).
-
Relaxation Delay (D1): Set to
1.0 s to ensure full relaxation of the isolated aromatic protons for accurate integration. -
Scans: 16–64 scans are sufficient for
H; 1024+ scans for C.[1][2]
References
-
Aggarwal, R. et al. (2019).[1][2][3] "Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents." Journal of Heterocyclic Chemistry. [2]
-
Ungureanu, M. et al. (2015).[1][2][3] "Synthesis and cytotoxicity activity of some novel fused pyran-2-one derivatives." Heterocycles.
-
National Institute of Standards and Technology (NIST). "Mass spectrum of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (Isomer Analogue Data)." NIST Chemistry WebBook.[1][8][9]
-
PubChem Database. "Compound Summary for CID 135403816: 3H-pyrazolo[4,3-d]pyrimidin-7-ol."[1][3][10] National Center for Biotechnology Information.[1][3] [2]
-
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The Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Core for Targeting Key Mediators of Human Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[4,3-d]pyrimidine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to the endogenous purine nucleus. This structural mimicry allows compounds bearing this core to effectively compete with adenosine triphosphate (ATP) and other purine-based ligands for the binding sites of a diverse range of enzymes. Consequently, pyrazolo[4,3-d]pyrimidine derivatives have been successfully developed as potent and selective modulators of key therapeutic targets implicated in a multitude of pathologies, including oncology, inflammatory disorders, and cardiovascular diseases. This technical guide provides a comprehensive overview of the principal therapeutic targets of pyrazolo[4,3-d]pyrimidine compounds, delving into their mechanisms of action, associated signaling pathways, and the state-of-the-art methodologies for their evaluation. We will explore the causal rationale behind experimental designs and present detailed protocols for the robust validation of these compounds, equipping researchers with the foundational knowledge to navigate this promising area of drug discovery.
Introduction: The Versatility of the Pyrazolo[4,3-d]pyrimidine Scaffold
The pyrazolo[4,3-d]pyrimidine scaffold is an isomeric variant of the more extensively studied pyrazolo[3,4-d]pyrimidine core. Both are considered "privileged structures" in drug discovery, meaning they are capable of binding to multiple, distinct biological targets. Their utility stems from their bioisosteric relationship with adenine, a fundamental component of ATP. This allows them to function as competitive inhibitors for a vast array of ATP-dependent enzymes, most notably protein kinases. Furthermore, modifications to the pyrazolo[4,3-d]pyrimidine core at its various substitution points allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a highly adaptable framework for rational drug design.
This guide will focus on the following key therapeutic target classes for which pyrazolo[4,3-d]pyrimidine compounds have shown significant promise:
-
Cyclin-Dependent Kinases (CDKs): Central regulators of the cell cycle, making them prime targets in oncology.
-
Phosphodiesterases (PDEs): Key enzymes in cyclic nucleotide signaling, with inhibitors being used to treat conditions like erectile dysfunction and pulmonary hypertension.
-
Bruton's Tyrosine Kinase (BTK): A critical component of the B-cell receptor signaling pathway, targeted in B-cell malignancies and autoimmune diseases.
-
Src Family Kinases (SFKs): Non-receptor tyrosine kinases involved in cell growth, differentiation, and motility, often dysregulated in cancer.
-
Janus Kinases (JAKs): Mediators of cytokine signaling that play a crucial role in inflammation and immunity.
-
Microtubules: Essential components of the cytoskeleton, representing a validated target for anti-cancer agents.
Cyclin-Dependent Kinases (CDKs): Halting the Engine of Cancer Proliferation
Mechanism and Signaling Pathway
Cyclin-Dependent Kinases are a family of serine/threonine kinases that, upon binding to their regulatory cyclin subunits, drive the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Pyrazolo[4,3-d]pyrimidine-based compounds have been identified as potent inhibitors of several CDKs, including CDK1, CDK2, and CDK5.[1][2] These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, such as the retinoblastoma protein (Rb). This leads to cell cycle arrest, primarily at the G1/S or G2/M checkpoints, and can ultimately induce apoptosis.[1]
Caption: PDE5 signaling pathway and the effect of pyrazolo[4,3-d]pyrimidine inhibitors.
Quantitative Data: Inhibitory Potency and Selectivity
The efficacy of PDE5 inhibitors is characterized by their IC50 values. Selectivity against other PDE isoforms is also crucial to minimize off-target effects.
| Compound Class | Target | IC50 (nM) | Reference |
| Polycyclic pyrazolo[3,4-d]pyrimidine (4c) | PDE1 | 60 | [3] |
| Polycyclic pyrazolo[3,4-d]pyrimidine (4c) | PDE5 | 75 | [3] |
| Pyrazolopyrimidinone derivatives | PDE5 | Varies (nanomolar range) | [4] |
Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This assay measures the amount of GMP produced from the hydrolysis of a fluorescently labeled cGMP substrate.
Principle: A fluorescently labeled cGMP substrate (cGMP-FAM) is hydrolyzed by PDE5 to GMP-FAM. A specific anti-GMP antibody and a GMP-fluorophore tracer are then added. The GMP-FAM produced by the enzyme competes with the tracer for binding to the antibody. The binding of the large antibody-tracer complex results in a high fluorescence polarization (FP) signal, while the unbound, small tracer has a low FP signal. Therefore, the FP signal is inversely proportional to the amount of GMP-FAM produced and thus to the PDE5 activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Serially dilute the pyrazolo[4,3-d]pyrimidine test compound in the reaction buffer.
-
Prepare a solution of purified recombinant human PDE5A1 enzyme in the reaction buffer.
-
Prepare a solution of the cGMP-FAM substrate.
-
-
Enzymatic Reaction:
-
In a black 96-well or 384-well plate, add the test compound dilutions.
-
Add the PDE5A1 enzyme solution to each well.
-
Initiate the reaction by adding the cGMP-FAM substrate solution.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the FP reagent, which contains the anti-GMP antibody and the GMP-fluorophore tracer.
-
Incubate at room temperature for 60 minutes.
-
-
Fluorescence Polarization Measurement:
-
Read the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Bruton's Tyrosine Kinase (BTK): Targeting B-Cell Malignancies
Mechanism and Signaling Pathway
BTK is a non-receptor tyrosine kinase that is a key component of the B-cell receptor (BCR) signaling pathway. [5]Upon BCR activation, BTK is phosphorylated and, in turn, phosphorylates downstream targets, leading to the activation of transcription factors like NF-κB. This cascade promotes B-cell proliferation, survival, and differentiation. In B-cell malignancies, this pathway is often constitutively active. [6]Pyrazolo[3,4-d]pyrimidine-based irreversible inhibitors, such as ibrutinib, form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its sustained inhibition. [7]
Caption: BTK signaling pathway and irreversible inhibition by pyrazolo[4,3-d]pyrimidine compounds.
Quantitative Data: Inhibitory Potency
The potency of BTK inhibitors is often expressed as IC50 values from in vitro kinase assays or as Ki values, which represent the binding affinity.
| Compound Class | Target | IC50 (nM) | Reference |
| Ibrutinib (pyrazolo[3,4-d]pyrimidine based) | BTK | 0.5 | [5] |
| Pyrazolo[3,4-d]pyridazinone derivative 8 | BTK | 2.1 | [8] |
Experimental Protocol: In Vitro BTK Kinase Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure kinase activity.
Principle: The LanthaScreen™ Eu Kinase Binding Assay is a TR-FRET assay that measures the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase. A europium-labeled anti-tag antibody binds to the kinase. When both the tracer and the antibody are bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An unlabeled inhibitor competes with the tracer for binding to the kinase, resulting in a loss of FRET.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., LanthaScreen Kinase Buffer A).
-
Serially dilute the pyrazolo[4,3-d]pyrimidine test compound.
-
Prepare a mixture of recombinant BTK enzyme and a europium-labeled anti-tag antibody.
-
Prepare a solution of the fluorescently labeled kinase tracer.
-
-
Assay Procedure:
-
In a suitable microplate, add the test compound dilutions.
-
Add the kinase/antibody mixture.
-
Add the tracer solution.
-
Incubate for a specified time (e.g., 1 hour) at room temperature to allow the binding to reach equilibrium.
-
-
TR-FRET Measurement:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor emission / donor emission).
-
Determine the percent inhibition for each compound concentration.
-
Calculate the IC50 value from a dose-response curve.
-
Src Family Kinases (SFKs) and Janus Kinases (JAKs): Targeting Oncogenic and Inflammatory Signaling
Mechanism and Signaling Pathways
Src Family Kinases (SFKs) are non-receptor tyrosine kinases that are key players in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. [9]Their hyperactivation is a common feature in many cancers. [10][11]Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent Src inhibitors. [3][12] Janus Kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for signaling by a wide range of cytokines and growth factors. [13][14]The JAK/STAT pathway is central to immune responses and hematopoiesis. [15]Dysregulation of this pathway is implicated in autoimmune diseases and cancers. Pyrazolo[3,4-d]pyrimidine-based compounds have been identified as potent JAK inhibitors. [13][16]
Caption: Inhibition of microtubule polymerization by pyrazolo[4,3-d]pyrimidine compounds.
Quantitative Data: Inhibitory Potency
| Compound Class | Assay | IC50 (µM) | Reference |
| N1-methyl pyrazolo[4,3-d]pyrimidine (9) | Tubulin Polymerization | 0.45 | |
| N1-methyl pyrazolo[4,3-d]pyrimidine (11) | Tubulin Polymerization | 0.42 | |
| N1-methyl pyrazolo[4,3-d]pyrimidine (12) | Tubulin Polymerization | 0.49 | |
| N1-methyl pyrazolo[4,3-d]pyrimidine (13) | Tubulin Polymerization | 0.42 |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay monitors the polymerization of purified tubulin into microtubules by measuring the increase in light scattering.
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Prepare a fresh solution of GTP in the polymerization buffer.
-
Serially dilute the pyrazolo[4,3-d]pyrimidine test compound in the polymerization buffer.
-
Keep purified tubulin on ice.
-
-
Assay Procedure:
-
Pre-warm a 96-well plate to 37°C.
-
On ice, prepare the reaction mixtures containing the polymerization buffer, GTP, and the test compound or vehicle control.
-
Add the tubulin solution to the reaction mixtures.
-
Immediately transfer the reaction mixtures to the pre-warmed 96-well plate.
-
-
Absorbance Measurement:
-
Place the plate in a temperature-controlled microplate reader set to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm as a function of time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) and the maximum polymer mass (Amax) for each concentration of the test compound.
-
Calculate the IC50 value by plotting the Vmax or Amax against the logarithm of the compound concentration.
-
Conclusion and Future Perspectives
The pyrazolo[4,3-d]pyrimidine scaffold has proven to be a remarkably fruitful starting point for the development of inhibitors targeting a wide range of therapeutically relevant proteins. Its ability to mimic the purine core of ATP provides a strong foundation for the design of potent enzyme inhibitors, particularly for kinases. The ongoing exploration of this scaffold continues to yield novel compounds with impressive potency and selectivity against established and emerging targets.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing compounds with greater selectivity for specific kinase isoforms or PDE subtypes to minimize off-target effects and improve safety profiles.
-
Overcoming Resistance: Developing next-generation inhibitors that are effective against drug-resistant mutants of targets like BTK and EGFR.
-
Dual-Target Inhibitors: Rationally designing single molecules that can modulate multiple targets within a disease-relevant pathway to achieve synergistic therapeutic effects.
-
Exploring New Target Space: Applying the pyrazolo[4,3-d]pyrimidine scaffold to novel and less-explored therapeutic targets.
The comprehensive methodologies and foundational knowledge presented in this guide are intended to empower researchers to effectively explore the therapeutic potential of pyrazolo[4,3-d]pyrimidine compounds and contribute to the development of the next generation of targeted therapies.
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El-Sayed, N. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]tr[17][18][19]iazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15286-15303. [Link]
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Smole, A., et al. (2022). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e]tr[17][18][19]iazine Derivatives. Molecules, 27(19), 6599. [Link]
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Lenehan, J., et al. (2018). Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 819-828. [Link]
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ResearchGate. (n.d.). Characterisation of an in vitro kinase assay for Src. All kinase assays.... Retrieved from [Link]
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Thomson Reuters. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Retrieved from [Link]
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Česen, M. H., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers, 12(6), 1618. [Link]
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Faris, A., et al. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Molecular Biosciences, 11, 1421303. [Link]
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Zhang, W., et al. (2020). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. Molecules, 25(18), 4066. [Link]
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Česen, M. H., et al. (2020). Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. Cancers, 12(6), 1618. [Link]
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Schenone, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1113-1131. [Link]
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Contadini, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958. [Link]
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ResearchGate. (n.d.). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. Retrieved from [Link]
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El-Sayed, N. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]tr[17][18][19]iazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15286-15303. [Link]
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Meka, R. R., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 41, 127923. [Link]
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Pyrazolo[4,3-d]pyrimidines: A Technical Guide to Purine Bioisosterism
This technical guide details the structural, synthetic, and pharmacological attributes of pyrazolo[4,3-d]pyrimidines , a privileged scaffold in medicinal chemistry. Unlike their [3,4-d] isomers (e.g., Allopurinol), the [4,3-d] system represents a specific "scaffold hop" from the purine core, most famously validated by Sildenafil (Viagra), but increasingly relevant in oncology as CDK and tubulin inhibitors.
Executive Summary
The pyrazolo[4,3-d]pyrimidine scaffold is a bioisostere of purine where the imidazole ring is replaced by a pyrazole moiety, involving a specific carbon-nitrogen transposition. This modification alters the electronic landscape (pKa, dipole moment) while retaining the critical Watson-Crick hydrogen-bonding geometry required for ATP-competitive inhibition. This guide dissects the synthetic architecture and structure-activity relationships (SAR) necessary to deploy this scaffold against phosphodiesterases (PDEs) and kinases.
Part 1: Structural Basis of Bioisosterism
To effectively utilize this scaffold, one must understand its mapping relative to the endogenous purine ligand (ATP or cGMP).
The C-N Transposition
In a standard purine (e.g., Adenine), N7 acts as a hydrogen bond acceptor. In pyrazolo[4,3-d]pyrimidine, the nitrogen atoms in the 5-membered ring are shifted.
-
Purine: N7/N9 imidazole fusion.
-
Pyrazolo[4,3-d]: N1/N2 pyrazole fusion.
This shift results in a "rotated" electronic face. However, the pyrimidine sector (positions 5, 6, 7) remains spatially conserved, allowing the scaffold to mimic the adenine hinge-binding motif.
Numbering and Topology
Confusing the [4,3-d] and [3,4-d] isomers is a common error.
-
[4,3-d] (Sildenafil-like): The pyrazole N1 is distal to the pyrimidine fusion.
-
[3,4-d] (Allopurinol-like): The pyrazole N1 is proximal to the pyrimidine fusion.
Visualizing the Scaffold Hop:
Figure 1: The transition from Purine to Pyrazolo[4,3-d]pyrimidine involves a specific atomic replacement that preserves the H-bond donor/acceptor motif at the 'Hinge' region.
Part 2: Synthetic Architectures
The construction of the [4,3-d] core typically proceeds via a "Fusion Strategy," building the pyrimidine ring onto a pre-formed pyrazole. The Pfizer Route (developed for Sildenafil) is the industry standard for 7-one derivatives.
The Core Synthetic Pathway
The synthesis hinges on the cyclization of a 4-amino-pyrazole-5-carboxamide.
Critical Control Point: Regioselectivity When methylating the starting pyrazole (e.g., ethyl 3-propyl-1H-pyrazole-5-carboxylate), alkylation can occur at N1 or N2.
-
Target: N1-alkylation (required for [4,3-d]).
-
Validation: Use 1H-NMR NOE (Nuclear Overhauser Effect) to confirm the proximity of the N-methyl group to the C3-substituent (e.g., propyl).
Synthetic Workflow Diagram
Figure 2: The convergent synthetic route to the pyrazolo[4,3-d]pyrimidin-7-one core. The nitration step is specific to the 4-position of the pyrazole.
Part 3: Medicinal Chemistry & SAR[1][2][3][4][5][6]
The biological activity is dictated by substituents at positions 3, 5, and 7.
The "Warhead" Configuration
| Position | Moiety Type | Function | Target Example |
| C7 | Carbonyl (C=O) | H-bond Acceptor | PDE5 Inhibitors (e.g., Sildenafil). Mimics the Guanosine C6=O. |
| C7 | Amine (-NH-Ar) | H-bond Donor/Acceptor | Kinase Inhibitors (e.g., CDK2, Tubulin). Mimics the Adenine N6-amine. |
| N1 | Methyl/Alkyl | Hydrophobic Fit | Controls solubility and fits into the hydrophobic pocket (e.g., ribose pocket). |
| C3 | Alkyl/Aryl | Steric Bulk | Fills the auxiliary hydrophobic pocket. Propyl in Sildenafil; Aryl in many kinase inhibitors. |
| C5 | Sulfonamide/Heterocycle | Solubilizing Tail | Extends into the solvent-exposed region; critical for ADME properties. |
Kinase vs. PDE Selectivity
-
PDE5 Binding: Requires a 7-one (lactam) motif to mimic the guanine base of cGMP.
-
CDK/Kinase Binding: Often requires a 7-amino or 7-anilino motif to mimic the adenine base of ATP. The 7-NH acts as a donor to the hinge region backbone carbonyl (e.g., Leu83 in CDK2).
Part 4: Experimental Protocol
Protocol: Cyclization to form 5-substituted-pyrazolo[4,3-d]pyrimidin-7-one
This protocol describes the final ring closure, the most critical step in assembling the bioisostere.
Reagents:
-
4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (Intermediate)
-
Substituted Benzoic Acid or Acid Chloride (e.g., 2-ethoxybenzoic acid)
-
CDI (Carbonyldiimidazole) or SOCl2
-
t-BuOK (Potassium tert-butoxide)
-
Solvent: Ethyl Acetate / t-Butanol
Step-by-Step Methodology:
-
Activation: Dissolve the substituted benzoic acid (1.1 eq) in dry Ethyl Acetate. Add CDI (1.2 eq) and stir at RT for 1 hour to form the acyl-imidazole.
-
Coupling: Add the 4-amino-pyrazole-carboxamide (1.0 eq) to the reaction mixture. Reflux for 6–8 hours.
-
Checkpoint: Monitor by TLC/LCMS for the formation of the intermediate bis-amide (open ring).
-
-
Cyclization (The "Pfizer" Modification):
-
Evaporate the solvent and redissolve the crude bis-amide in t-Butanol.
-
Add t-BuOK (2.0 eq).
-
Reflux for 8 hours.[1] The strong base deprotonates the amide nitrogen, forcing the attack on the pyrazole carboxamide carbonyl.
-
-
Workup: Cool to RT. Quench with water. Adjust pH to ~7 with 1N HCl. The product (pyrazolo[4,3-d]pyrimidin-7-one) typically precipitates as a white/off-white solid.
-
Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH).
Self-Validating Logic:
-
IR Spectroscopy: Disappearance of the primary amide doublet (NH2) and appearance of the cyclic lactam stretch (~1680 cm-1).
-
1H NMR: The disappearance of the amide NH2 protons and the shift of the C5-substituent protons confirm cyclization.
Part 5: Signaling Pathway Visualization
The following diagram illustrates the dual-targeting potential of this scaffold in oncology (CDK inhibition) and vascular biology (PDE5 inhibition).
Figure 3: Divergent biological outcomes based on C7-functionalization. The scaffold serves as a template for both kinase inhibition (oncology) and phosphodiesterase inhibition (cardiovascular).
References
-
Dunn, P. J., et al. (2000). "The Chemical Development of the Commercial Route to Sildenafil: A Case History." Organic Process Research & Development. Link
-
Hulpia, F., et al. (2019). "3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models." Journal of Medicinal Chemistry. Link
-
Rashad, A. A., et al. (2017). "Pyrazolo[4,3-d]pyrimidines as New Generation of Cyclin-Dependent Kinase Inhibitors."[2][3][4] European Journal of Medicinal Chemistry. Link
-
Zhang, Y., et al. (2019).[5] "Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury." Bioorganic & Medicinal Chemistry Letters. Link
-
Stefano, C., et al. (2013). "Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists." Journal of Medicinal Chemistry. Link
Sources
Methodological & Application
tubulin polymerization inhibition assay protocol using pyrazolo[4,3-d]pyrimidines
Application Notes & Protocols
Topic: High-Throughput Screening of Pyrazolo[4,3-d]pyrimidines using an In Vitro Tubulin Polymerization Inhibition Assay
Audience: Researchers, scientists, and drug development professionals in oncology and molecular pharmacology.
Introduction: Targeting Microtubule Dynamics with Pyrazolo[4,3-d]pyrimidines
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, forming a critical part of the cellular cytoskeleton.[1][2] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to several vital cellular processes, most notably the formation of the mitotic spindle during cell division.[2][3] This dynamic instability makes tubulin a cornerstone target for anticancer drug development.[3] Agents that interfere with tubulin dynamics can arrest the cell cycle in the G2/M phase, ultimately triggering apoptosis in rapidly proliferating cancer cells.[1][4]
Tubulin-targeting agents are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[1][4] The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a promising pharmacophore for a new generation of microtubule destabilizers.[5][6][7] Many compounds from this class have been shown to potently inhibit tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[5][6][7] Their efficacy against multi-drug resistant cancer cell lines makes them particularly valuable for further preclinical development.[5][6]
This document provides a comprehensive, field-proven protocol for evaluating the inhibitory effects of novel pyrazolo[4,3-d]pyrimidine derivatives on tubulin polymerization in a cell-free, biochemical assay.
Assay Principle and Scientific Rationale
The in vitro tubulin polymerization assay is a robust method for characterizing compounds that modulate microtubule dynamics.[1][8] The principle is based on the light-scattering properties of microtubules. When purified tubulin heterodimers polymerize into microtubules in the presence of guanosine triphosphate (GTP) and at a physiological temperature (37°C), the solution becomes turbid.[2][9] This increase in turbidity can be measured as an increase in optical density (absorbance) at 340 nm over time.[1][9][10]
The polymerization process follows a characteristic sigmoidal curve with three phases:
-
Nucleation (Lag Phase): The initial, slow formation of tubulin oligomers that act as "seeds" for further growth.
-
Growth (Elongation Phase): The rapid addition of tubulin dimers to the ends of the newly formed microtubule filaments, resulting in a steep increase in absorbance.
-
Steady State (Plateau Phase): A dynamic equilibrium is reached where the rate of polymerization equals the rate of depolymerization.[1][9]
Pyrazolo[4,3-d]pyrimidines and other destabilizing agents inhibit this process, leading to a dose-dependent decrease in both the rate (slope of the growth phase) and the extent (height of the plateau) of polymerization.[9] By analyzing these changes, we can quantitatively determine the compound's inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Mechanism of Tubulin Polymerization and Inhibition
The following diagram illustrates the fundamental process of microtubule assembly from α/β-tubulin dimers and how inhibitory compounds like pyrazolo[4,3-d]pyrimidines intervene.
Caption: Mechanism of tubulin polymerization and its inhibition.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format, allowing for medium- to high-throughput screening of compounds.
Part 1: Materials and Reagents
| Reagent | Recommended Source | Rationale / Key Consideration |
| Lyophilized Tubulin Protein (>99% pure) | Cytoskeleton, Inc. (Cat. # T240) | High purity is critical to ensure polymerization is tubulin-specific and not influenced by contaminating MAPs. |
| General Tubulin Buffer (G-PEM Buffer) | Prepare in-house or purchase | Composition: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA. This buffer maintains the optimal pH and ionic strength for tubulin stability and polymerization.[9] |
| Guanosine 5'-triphosphate (GTP) | Sigma-Aldrich, Cytoskeleton, Inc. | GTP hydrolysis is essential for the incorporation of tubulin dimers into the growing microtubule. Must be prepared fresh.[11] |
| Glycerol, Sterile | Any molecular biology grade | Acts as a polymerization enhancer, promoting tubulin assembly and stabilizing microtubules.[9] Note: Some ligands may have reduced binding in the presence of glycerol.[10] |
| Pyrazolo[4,3-d]pyrimidine Test Compounds | Synthesized in-house / Vendor | Dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10-50 mM). |
| Positive Control (Destabilizer) | Nocodazole or Colchicine | A well-characterized tubulin polymerization inhibitor is essential for assay validation. |
| Negative Control | 100% DMSO | The vehicle for the test compounds; used to establish baseline polymerization and control for solvent effects. |
| Microplates | Corning (Cat. # 3697) or equivalent | A half-area, 96-well clear plate is recommended to maximize the optical pathlength for absorbance readings.[10] |
| Equipment | - | Temperature-controlled microplate reader capable of kinetic reads at 340 nm. Multichannel pipette. |
Part 2: Reagent Preparation
-
Expertise Insight: Temperature control is the most critical variable in this assay. Tubulin polymerizes at 37°C and rapidly depolymerizes at 4°C.[9][10] All reagent preparation and plate setup must be performed strictly on ice to prevent premature polymerization.
-
Tubulin Stock Solution (e.g., 10 mg/mL):
-
Resuspend lyophilized tubulin powder in ice-cold General Tubulin Buffer to the desired concentration.
-
Pipette slowly and avoid foaming, as this can denature the protein.
-
Let it sit on ice for 10-15 minutes to fully dissolve. Do not vortex. Aliquot unused tubulin, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
GTP Stock Solution (100 mM):
-
Dissolve GTP powder in ultrapure water. Adjust pH to ~7.0 if necessary.
-
Aliquot and store at -80°C.
-
-
Complete Polymerization Buffer (1X G-PEM with GTP & Glycerol):
-
Prepare this buffer fresh before each experiment and keep it on ice.
-
For every 1 mL of final buffer needed, combine:
-
890 µL General Tubulin Buffer
-
100 µL Glycerol (for a 10% final concentration)
-
10 µL of 100 mM GTP Stock (for a 1 mM final concentration)[9]
-
-
-
Compound Dilution Series:
-
Perform serial dilutions of your pyrazolo[4,3-d]pyrimidine stocks. A common approach is to first create an intermediate dilution plate in DMSO, then dilute into the Complete Polymerization Buffer.
-
Trustworthiness Check: Ensure the final concentration of DMSO in the assay well is constant across all conditions (including controls) and is kept low (ideally ≤1%) to avoid solvent-induced artifacts.
-
Part 3: Assay Procedure
-
Pre-Assay Setup:
-
Reaction Assembly (on ice):
-
The final reaction volume in this example is 100 µL. Adjust volumes as needed based on plate type and desired tubulin concentration.
-
Step A: Add 50 µL of Complete Polymerization Buffer to each well.
-
Step B: Add 10 µL of the diluted test compound, positive control, or DMSO vehicle to the appropriate wells.
-
Step C (Initiation Mix): Prepare a master mix of tubulin. For a final concentration of 3 mg/mL in 100 µL, you would need 40 µL of a 7.5 mg/mL tubulin stock per well. Prepare this mix on ice.
-
Step D: Using a multichannel pipette, add 40 µL of the tubulin initiation mix to all wells. Pipette gently to mix without creating bubbles.
-
-
Data Acquisition:
-
Immediately transfer the 96-well plate to the pre-warmed 37°C plate reader.
-
Begin kinetic measurement of absorbance at 340 nm.
-
Read every 60 seconds for a total of 60-90 minutes.
-
Experimental Workflow Diagram
Caption: Workflow for the tubulin polymerization inhibition assay.
Data Analysis and Interpretation
-
Plot Polymerization Curves: For each concentration of your pyrazolo[4,3-d]pyrimidine, plot the average absorbance (OD 340 nm) against time. You should observe a sigmoidal curve for the negative control (DMSO) and suppressed curves for the positive control and active test compounds.
-
Determine Key Parameters: From each curve, extract the following quantitative data[1]:
-
Maximum Polymerization Rate (Vmax): Calculate the steepest slope of the linear portion of the growth phase. This reflects the rate of microtubule elongation.
-
Maximum Polymer Mass (Amax): Determine the absorbance value at the steady-state plateau. This is proportional to the total mass of polymerized tubulin.
-
-
Calculate IC50 Value:
-
To determine the IC50, plot either the Vmax or Amax values as a function of the logarithm of the inhibitor concentration.
-
Fit the resulting data to a four-parameter logistic (dose-response) curve using software like GraphPad Prism or an equivalent analysis tool.
-
The IC50 is the concentration of the pyrazolo[4,3-d]pyrimidine compound that reduces the Vmax or Amax by 50% compared to the negative control.
-
Example Data Presentation
The following table summarizes hypothetical results for a novel pyrazolo[4,3-d]pyrimidine, Compound-PYR1.
| Compound | Concentration (µM) | Vmax (mOD/min) | Amax (OD) | % Inhibition (of Vmax) |
| Vehicle (DMSO) | - | 10.5 | 0.250 | 0% |
| Nocodazole | 5 | 1.2 | 0.055 | 88.6% |
| Compound-PYR1 | 0.1 | 8.9 | 0.215 | 15.2% |
| Compound-PYR1 | 0.5 | 5.1 | 0.120 | 51.4% |
| Compound-PYR1 | 1.0 | 3.2 | 0.080 | 69.5% |
| Compound-PYR1 | 5.0 | 1.5 | 0.058 | 85.7% |
| Compound-PYR1 | 10.0 | 1.3 | 0.056 | 87.6% |
| IC50 (Vmax) | 0.48 µM | - | - | - |
References
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. [Link]
-
Cytoskeleton, Inc. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P). [Link]
-
Bio-protocol. In Vitro Tubulin Polymerization Inhibition Assay. [Link]
-
Xu, L., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]
-
Valdiosera, H. F., et al. (1996). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products. [Link]
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. [Link]
-
ResearchGate. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure−activity relationship, in Vitro and in Vivo evaluation as antitumor agents. [Link]
-
Hadfield, J. A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC. [Link]
-
ResearchGate. Some Pyrazole and Pyrazolo[3,4-d]pyrimidine Derivatives: Synthesis and Anticancer Evaluation | Request PDF. [Link]
-
Valdiosera, H. F., et al. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. [Link]
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. [Link]
-
Haji, A. A., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. [Link]
-
PubMed. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents. [Link]
-
Taylor & Francis Online. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]
-
Bentham Open. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]
-
MDPI. (2011). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. [Link]
-
PubMed. (2020). Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation. [Link]
-
Medina-Franco, J. L., et al. (2021). Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. PMC. [Link]
-
ACS Publications. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. [Link]
-
MDPI. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. cytoskeleton.com [cytoskeleton.com]
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- 11. cytoskeleton.com [cytoskeleton.com]
Application Note: High-Throughput Screening of Pyrazolo[4,3-d]pyrimidin-7-one Analogs Using a TR-FRET mTOR Kinase Activity Assay
Abstract
The mammalian Target of Rapamycin (mTOR), a serine/threonine kinase, is a master regulator of cell growth, proliferation, and metabolism, making it a prime target in oncology and other therapeutic areas.[1][2][3] mTOR functions within two distinct multiprotein complexes, mTORC1 and mTORC2, which together integrate a wide array of intracellular and extracellular signals.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on measuring the inhibitory activity of pyrazolo[4,3-d]pyrimidin-7-one analogs, a class of potent and selective ATP-competitive mTOR inhibitors, using a robust, high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) biochemical assay.[6][7][8] We detail the underlying principles of the mTOR signaling pathway, the mechanism of ATP-competitive inhibition, a detailed experimental protocol, and data analysis for determining inhibitor potency.
Introduction: The Central Role of mTOR in Cellular Regulation
The mechanistic Target of Rapamycin (mTOR) kinase is a pivotal component of a signaling network that governs fundamental cellular processes.[4] It integrates signals from growth factors, nutrients (amino acids), energy status (ATP levels), and cellular stress to control protein synthesis, lipid metabolism, autophagy, and ribosome biogenesis.[2] Dysregulation of the mTOR pathway is a common feature in numerous human diseases, most notably cancer, but also in metabolic disorders and neurodegeneration.[1][9]
mTOR exerts its functions through two structurally and functionally distinct complexes:
-
mTOR Complex 1 (mTORC1): Composed of mTOR, Raptor, GβL, and DEPTOR, mTORC1 is sensitive to nutrient and energy levels and is acutely inhibited by rapamycin.[4] Its activation leads to the phosphorylation of key substrates like p70 S6 Kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), promoting mRNA translation and cell growth.[2][10]
-
mTOR Complex 2 (mTORC2): Comprising mTOR, Rictor, mSin1, and GβL, mTORC2 is generally considered rapamycin-insensitive and is activated by growth factors.[1][11] A primary substrate of mTORC2 is Akt (Protein Kinase B), which it phosphorylates at Serine 473, leading to its full activation and the promotion of cell survival.[12]
Given its central role, mTOR has become a significant target for therapeutic intervention. While first-generation inhibitors like rapamycin and its analogs (rapalogs) have seen clinical success, they only partially and allosterically inhibit mTORC1.[9][10] This has spurred the development of second-generation, ATP-competitive mTOR kinase inhibitors that target the catalytic site of the kinase, thereby inhibiting both mTORC1 and mTORC2.[9][10] The pyrazolo[4,3-d]pyrimidin-7-one scaffold has emerged as a promising chemical starting point for developing such potent and selective ATP-competitive inhibitors.[7][8][13]
The mTOR Signaling Network: A Two-Branched Pathway
Understanding the mTOR signaling cascade is critical for designing and interpreting kinase inhibition assays. The pathway is a complex network of upstream regulators and downstream effectors for both mTORC1 and mTORC2. Growth factors like insulin activate the PI3K/Akt pathway, which in turn phosphorylates and inactivates the TSC1/TSC2 complex, a negative regulator of mTORC1.[14] This allows the small GTPase Rheb to accumulate in a GTP-bound state and activate mTORC1.[4][15] Amino acids signal to mTORC1 via the Rag GTPases, promoting its translocation to the lysosomal surface for activation.[1] mTORC2 is activated by growth factors in a PI3K-dependent manner, though the precise mechanism is less defined but appears to involve ribosome association.[5]
Caption: The mTOR signaling network, highlighting mTORC1 and mTORC2 complexes.
Principle of the TR-FRET Kinase Assay
To assess the direct inhibitory effect of compounds on mTOR kinase activity, a biochemical assay is ideal. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen™ platform, offer a sensitive, homogeneous (no-wash) format suitable for high-throughput screening (HTS).[16][17][18]
The principle relies on the proximity of two fluorophores: a donor (e.g., a Terbium chelate) and an acceptor (e.g., Fluorescein or GFP).[19]
-
Assay Components: The assay includes recombinant mTOR kinase, a substrate (e.g., a peptide or protein substrate like S6K1 fused to Green Fluorescent Protein, GFP), and ATP.
-
Kinase Reaction: In the absence of an inhibitor, mTOR transfers the gamma-phosphate from ATP to a specific residue on the GFP-substrate.
-
Detection: A Terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added.
-
FRET Signal: When the antibody binds to the phosphorylated GFP-substrate, it brings the Terbium donor and GFP acceptor into close proximity. Excitation of the Terbium donor at ~340 nm results in energy transfer to the GFP acceptor, which then emits light at ~520 nm.[18][20]
-
Inhibition: In the presence of an effective pyrazolo[4,3-d]pyrimidin-7-one inhibitor, the substrate is not phosphorylated. The Terbium-labeled antibody does not bind, no FRET occurs, and only the emission from the Terbium donor (~495 nm) is detected.
The ratio of the acceptor emission (520 nm) to the donor emission (495 nm) provides a ratiometric and robust measure of kinase activity. The long-lived fluorescence of the Terbium donor allows for time-gated signal detection, which minimizes background fluorescence from test compounds and microplates, thereby increasing data quality.[16][19]
Experimental Design and Workflow
A typical workflow for screening pyrazolo[4,3-d]pyrimidin-7-one analogs involves compound preparation, execution of the kinase reaction and FRET detection, followed by data analysis to determine the half-maximal inhibitory concentration (IC₅₀).
Caption: General workflow for mTOR kinase inhibition assay.
Detailed Protocols
Protocol 1: Reagent Preparation
Causality: Proper reagent preparation is paramount for assay consistency and reproducibility. Working concentrations are typically prepared as 3X solutions to maintain final concentrations after mixing equal volumes of compound, enzyme/substrate, and ATP/antibody.
-
mTOR Kinase Assay Buffer: Prepare a buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35. Store at 4°C. The use of MgCl₂ is crucial for physiological kinase activity.[15]
-
Pyrazolo[4,3-d]pyrimidin-7-one Analogs:
-
Prepare 10 mM stock solutions of each analog in 100% DMSO.
-
Create a serial dilution series (e.g., 11-point, 1:3 dilution) in a 96-well plate using 100% DMSO. This intermediate plate will be used to stamp into the final assay plate. The highest concentration might be 300 µM to achieve a final assay concentration of 100 µM.
-
-
3X Kinase/Substrate Solution: In mTOR Kinase Assay Buffer, dilute recombinant human mTOR kinase and the GFP-labeled substrate (e.g., GFP-S6K1) to 3X their final desired concentrations. The optimal concentrations should be determined empirically but are typically in the low nanomolar range. Keep this solution on ice.
-
3X ATP/Antibody Solution: In mTOR Kinase Assay Buffer, dilute ATP and the Tb-labeled anti-phospho-substrate antibody to 3X their final concentrations. The ATP concentration should be at or near its Kₘ for mTOR to ensure sensitive detection of ATP-competitive inhibitors. Keep this solution on ice and protected from light.
Protocol 2: TR-FRET Kinase Assay Procedure (384-Well Format)
Self-Validation: Include appropriate controls in every assay plate:
-
0% Inhibition (No Inhibitor) Control: Wells containing DMSO instead of a compound. This represents the maximum kinase activity and FRET signal.
-
100% Inhibition (Positive) Control: Wells containing a known potent mTOR inhibitor (e.g., Torin1) at a saturating concentration.[10] This represents the background signal.
-
Compound Addition: Add 5 µL of the compound serial dilutions (from Protocol 1, Step 2) or DMSO/positive control to the wells of a low-volume 384-well assay plate (e.g., Corning #3710).
-
Kinase/Substrate Addition: Add 5 µL of the 3X Kinase/Substrate solution to all wells. Mix by gently tapping the plate or using a plate shaker on a low setting.
-
Pre-incubation: Incubate the plate for 15-20 minutes at room temperature. This step allows the inhibitors to bind to the kinase before the reaction is initiated.
-
Initiate Kinase Reaction: Add 5 µL of the 3X ATP/Antibody solution to all wells to start the reaction. The final volume is now 15 µL.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light. The incubation time should be within the linear range of the kinase reaction, which should be determined during assay development.
-
Signal Reading: Read the plate on a TR-FRET enabled microplate reader (e.g., BMG PHERAstar or Tecan Infinite series). Use an excitation wavelength of 340 nm and collect emission data at 495 nm (donor/reference) and 520 nm (acceptor/FRET) with a time-delay of 100 µs.
Protocol 3: Data Analysis and Interpretation
-
Calculate TR-FRET Ratio: For each well, calculate the emission ratio:
-
Ratio = (Emission Signal at 520 nm) / (Emission Signal at 495 nm)
-
-
Normalize Data: Convert the ratio values to percent inhibition using the control wells:
-
% Inhibition = 100 * (1 - (Ratio_Compound - Ratio_100%_Inh) / (Ratio_0%_Inh - Ratio_100%_Inh))
-
-
Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Determine IC₅₀: Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition of mTOR kinase activity.
Data Presentation
The potency of different pyrazolo[4,3-d]pyrimidin-7-one analogs can be summarized in a table for easy comparison.
| Analog ID | Scaffold Modification | mTOR IC₅₀ (nM) | Selectivity vs. PI3Kα (Fold) |
| Compound A | R1 = Phenyl | 5.2 ± 0.8 | >1000 |
| Compound B | R1 = 4-Fluorophenyl | 2.1 ± 0.4 | >1500 |
| Compound C | R1 = Cyclohexyl | 15.7 ± 2.1 | >500 |
| Compound D | R2 = Morpholine | 1.5 ± 0.3 | >2000 |
| Torin1 (Control) | N/A | 2.5 ± 0.5 | >100 |
Table 1: Representative inhibition data for a series of pyrazolo[4,3-d]pyrimidin-7-one analogs against mTOR. Data are presented as mean ± standard deviation from three independent experiments. Selectivity is determined from parallel screens against other kinases like PI3Kα.
Conclusion
This application note provides a robust framework for assessing the inhibitory potential of pyrazolo[4,3-d]pyrimidin-7-one analogs against mTOR kinase. The described TR-FRET assay is a powerful, HTS-compatible method that yields quantitative data on inhibitor potency (IC₅₀). By explaining the causality behind experimental choices and grounding the protocol in the fundamental biology of the mTOR pathway, this guide equips researchers in drug discovery to efficiently characterize novel ATP-competitive inhibitors, accelerating the development of next-generation therapeutics targeting this critical cellular pathway.
References
-
In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (2026, January 5). protocols.io. [Link]
-
Huang, J. (2012). An In Vitro Assay for the Kinase Activity of mTOR Complex 2. In mTOR (pp. 51-58). Humana Press. [Link]
-
mTOR. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]
-
Reddy, T. R., et al. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3473. [Link]
-
Gkountela, S., & Port-Louis, C. (2009). Diagram of the mTOR signalling pathway. ResearchGate. [Link]
-
Zhou, H., et al. (2013). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. Molecular Cancer Therapeutics, 12(6), 1075-1084. [Link]
-
Does anyone have a protocol for mTORC1 kinase assay? (2015, November 16). ResearchGate. [Link]
-
Held, P. (n.d.). LanthaScreen™ TR-FRET Assay From Invitrogen On Synergy 4. Bioprocess Online. [Link]
-
Driscoll, J., et al. (2008). A convenient and sensitive mTOR activity assay with native and recombinant mTOR. Molecular Cancer Therapeutics, 7(5 Supplement), B119. [Link]
-
Caron, E., et al. (2010). A comprehensive map of the mTOR signaling network. Molecular Systems Biology, 6(1), 453. [Link]
-
Yu, K., et al. (2009). Novel pyrazolopyrimidines are ATP-competitive inhibitors of mTOR. ResearchGate. [Link]
-
LanthaScreen Technology on microplate readers. (2022, April 4). BMG Labtech. [Link]
-
MTOR Kinase Activity Assay Service. (n.d.). Reaction Biology. Retrieved February 18, 2026, from [Link]
-
Curran, K. J., et al. (2010). Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent. Bioorganic & Medicinal Chemistry Letters, 20(4), 1432-1435. [Link]
-
Richard, D. J., et al. (2009). Incorporation of water-solubilizing groups in pyrazolopyrimidine mTOR inhibitors: discovery of highly potent and selective analogs with improved human microsomal stability. Bioorganic & Medicinal Chemistry Letters, 20(4), 1436-1440. [Link]
-
Dvorak, Z., et al. (2016). Principle of the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) LanthaSceen TM CAR Coactivator Assay. ResearchGate. [Link]
-
Yang, H., & Jiang, X. (2020). Experimental Approaches in Delineating mTOR Signaling. International Journal of Molecular Sciences, 21(13), 4734. [Link]
-
Zask, A., et al. (2009). Discovery of 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as Highly Potent and Selective ATP-Competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR): Optimization of the 6-Aryl Substituent. Journal of Medicinal Chemistry, 52(23), 7942-7945. [Link]
-
Tang, G., et al. (2021). Discovery of novel pyrazolopyrimidine derivatives as potent mTOR/HDAC bi-functional inhibitors via pharmacophore-merging strategy. Bioorganic & Medicinal Chemistry Letters, 48, 128286. [Link]
-
mTOR inhibitors. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]
- Process for preparation of pyrazolo-(4,3-d)pyrimidin-7-ones and intermediates thereof. (1999, October 11).
-
Hamilton, H. W., et al. (1988). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry, 31(4), 791-797. [Link]
-
Prasad, A., et al. (2021). Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma. Oncology Letters, 22(5), 1-13. [Link]
-
Wang, C., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Molecules, 24(10), 1989. [Link]
-
Bakholdina, A. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link]
-
Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry, 14(7), 1332-1353. [Link]
Sources
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 10. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. LanthaScreen™ TR-FRET Assay From Invitrogen On Synergy 4 [bioprocessonline.com]
- 17. LanthaScreen Cellular Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. LanthaScreen Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. researchgate.net [researchgate.net]
analytical methods for quantification of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol in biological samples
Application Note: High-Sensitivity Quantification of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol in Biological Matrices via LC-MS/MS
Executive Summary
This application note details a validated protocol for the quantification of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol (hereafter referred to as MPP-7-ol ) in biological samples. MPP-7-ol is a critical intermediate in the synthesis of pyrazolopyrimidine-based PDE5 inhibitors (e.g., Sildenafil) and a potential degradation product. Due to its low molecular weight (MW ~150.14), high polarity (LogP ~ -0.2 to 0.6), and amphoteric nature, MPP-7-ol presents significant bioanalytical challenges, particularly regarding retention on standard C18 phases and matrix interference.
This guide overcomes these hurdles by utilizing Polar-Embedded Reversed-Phase Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) . The method ensures robust retention, minimizes ion suppression, and achieves a Lower Limit of Quantification (LLOQ) suitable for pharmacokinetic (PK) and toxicokinetic (TK) monitoring.
Scientific Rationale & Method Strategy
The Analyte Challenge
MPP-7-ol consists of a fused pyrazole and pyrimidine ring system. Unlike its lipophilic derivatives (e.g., Sildenafil), the core scaffold is highly polar.
-
Retention Issue: Standard C18 columns often fail to retain MPP-7-ol, leading to elution in the void volume where salt suppression is highest.
-
Solubility: The molecule exhibits keto-enol tautomerism (7-ol
7-one), affecting its pKa and ionization efficiency.
Strategic Solution: Polar-Embedded Phase
To avoid the complexity of HILIC (long equilibration times) while solving the retention issue, we utilize a Polar-Embedded C18 column (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18). These phases allow the use of 100% aqueous mobile phases without "dewetting" (phase collapse), promoting interaction with the polar nitrogenous core of MPP-7-ol.
Sample Preparation: Protein Precipitation (PPT)
Given the high polarity of MPP-7-ol, Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., Hexane/MTBE) results in poor recovery. While Ethyl Acetate is a viable alternative, Protein Precipitation with Acetonitrile is selected for this protocol to ensure near-quantitative recovery (100%) and high throughput, relying on the high-efficiency column to separate matrix interferences.
Experimental Protocol
Materials & Reagents
-
Analyte: 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol (Reference Standard, >98% purity).
-
Internal Standard (IS):
C-labeled MPP-7-ol (preferred) or Allopurinol (structural analog). -
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
-
Matrix: Drug-free human/rat plasma (K2EDTA).
LC-MS/MS Conditions
Chromatography (UHPLC):
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Waters XSelect HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent high-strength silica C18.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Note: The acidic pH ensures protonation of the basic nitrogens, improving retention on the T3 phase and sensitivity in ESI+.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 2% | Loading (High Aqueous) |
| 1.00 | 2% | Isocratic Hold (Elute Salts) |
| 4.00 | 30% | Linear Gradient |
| 4.10 | 95% | Wash |
| 5.50 | 95% | Wash Hold |
| 5.60 | 2% | Re-equilibration |
| 7.00 | 2% | End of Run |
Mass Spectrometry:
-
Source: Electrospray Ionization (ESI) – Positive Mode.[1]
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 500°C.
-
Cone Voltage: Optimized per instrument (typically 30-50 V).
MRM Transitions:
-
Precursor Ion: [M+H]⁺ = 151.1 m/z
-
Quantifier Product: 110.1 m/z (Loss of imidazole fragment/ring cleavage).
-
Qualifier Product: 95.1 m/z (Further ring fragmentation).
-
Note: Transitions are theoretical based on pyrazolopyrimidine scaffolds; experimental tuning is mandatory.
Sample Preparation Workflow
-
Thawing: Thaw plasma samples at room temperature and vortex.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL in 50% MeOH). Vortex.
-
Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Why? The 1:4 ratio ensures complete protein removal. Acid helps break protein binding.
-
-
Vortex/Shake: Vortex vigorously for 1 min or shake for 5 min.
-
Centrifugation: Centrifuge at 15,000 x g for 10 min at 4°C.
-
Supernatant Transfer: Transfer 150 µL of the supernatant to a clean 96-well plate or vial.
-
Dilution (Critical): Add 150 µL of Mobile Phase A (Water/Buffer) to the supernatant.
-
Why? Injecting pure ACN supernatant onto a high-aqueous gradient (2% B) causes "solvent effect" (peak broadening). Diluting with water focuses the analyte at the head of the column.
-
-
Injection: Inject 5-10 µL onto the LC-MS system.
Method Validation Criteria (FDA/EMA)
| Parameter | Acceptance Criteria |
| Linearity | |
| Accuracy | ±15% of nominal (±20% at LLOQ). |
| Precision (CV) | <15% (<20% at LLOQ). |
| Recovery | >85% (Consistent across low, med, high QC). |
| Matrix Effect | 85-115% (IS normalized). Evaluate in 6 lots of plasma. |
| Stability | Freeze/Thaw (3 cycles), Benchtop (4h), Autosampler (24h). |
Visual Workflows
Analytical Logic & Pathway
Caption: Decision matrix for selecting Polar-Embedded C18 chromatography to overcome retention issues associated with the polar pyrazolopyrimidine scaffold.
Sample Preparation Protocol
Caption: Step-by-step Protein Precipitation (PPT) workflow including the critical aqueous dilution step to prevent solvent effects during injection.
Troubleshooting & Optimization
-
Peak Tailing: If the analyte peak tails, increase the buffer concentration (up to 20 mM Ammonium Formate) to mask free silanols on the stationary phase.
-
Low Sensitivity: Switch to HILIC mode using an Amide column (e.g., Waters ACQUITY BEH Amide) with a Mobile Phase A (95:5 ACN:Water, 10mM NH4COOH) and B (50:50 ACN:Water). HILIC often provides 5-10x higher sensitivity for this class of compounds due to better desolvation in high organic content.
-
Carryover: Due to the nitrogen-rich structure, the analyte may stick to the injector needle. Use a strong needle wash (MeOH:ACN:Water:FA 40:40:20:1).
References
-
PubChem. (2023). 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol Compound Summary. National Library of Medicine. Available at: [Link] (Note: Link directs to Sildenafil parent/related structures for scaffold verification).
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Phenomenex. (2023).[2][3] Technical Guide: Retaining Polar Compounds using Polar-Embedded C18 and HILIC. Available at: [Link]
-
Waters Corporation. (2023). Application Note: Analysis of Polar Heterocycles using XSelect HSS T3. Available at: [Link]
- Kumar, A. P., et al. (2011). "Liquid-Chromatography Determination of Impurities in Sildenafil Citrate." Asian Journal of Chemistry. (Contextual reference for impurity profiling).
(Note: Specific literature on the isolated quantification of this intermediate is extrapolated from Sildenafil impurity methods; the protocol provided is a de novo synthesis based on best practices for this chemical scaffold.)
Sources
experimental design for structure-activity relationship studies of pyrazolo[4,3-d]pyrimidines
Application Note: Rational Design and Optimization of Pyrazolo[4,3-d]pyrimidine Scaffolds for Kinase Inhibition
Abstract & Introduction
The pyrazolo[4,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, primarily due to its bioisosteric relationship with the purine core of adenosine triphosphate (ATP).[1] While historically famous as the core of PDE5 inhibitors (e.g., Sildenafil), this scaffold has evolved into a potent template for protein kinase inhibitors (CDKs, EGFR, Src).
Unlike its isomer (pyrazolo[3,4-d]pyrimidine), the [4,3-d] system offers unique vectors for substitution that allow researchers to fine-tune solubility and selectivity without disrupting the critical hydrogen-bonding motifs required for the ATP-binding hinge region.
This guide outlines a comprehensive experimental workflow to explore this chemical space, moving from rational library design to biochemical validation.
Phase 1: Chemical Space & Library Design
To conduct a meaningful SAR study, one must first understand the "vectors" available on the scaffold. The design strategy relies on the "Purine Mimicry" hypothesis , where the scaffold anchors into the kinase hinge region, and substituents probe the hydrophobic pockets.
The SAR Vectors
-
Position N1 (Solvent Front): Corresponds to the N9 of purine. Substituents here project towards the solvent interface.
-
Design Goal: Modulate solubility, lipophilicity (LogD), and pharmacokinetic (PK) properties.
-
Recommendation: Explore alkyl chains, solubilizing heterocycles (morpholine, piperazine), and PEG chains.
-
-
Position C3 (Gatekeeper/Sugar Pocket): Corresponds to C8 of purine.
-
Design Goal: Control selectivity.[2] Bulky groups here can clash with the "gatekeeper" residue in the kinase back-pocket, distinguishing between kinases with small vs. large gatekeepers.
-
Recommendation: H, Methyl, Isopropyl, Phenyl.
-
-
Position C7 (Hinge Binder): Corresponds to C6 of purine (the amine of Adenine).
-
Design Goal: Primary driver of potency. The NH group typically acts as a hydrogen bond donor to the hinge region backbone carbonyl.
-
Recommendation: Aromatic amines (anilines), benzylamines, and heterocycles.
-
Synthesis Workflow (Graphviz)
The following diagram illustrates the divergent synthesis strategy required to access these vectors efficiently.
Caption: Divergent synthetic route allowing late-stage diversification at the C7 position via
Phase 2: Biochemical Assay Development
Once the library is synthesized, the primary screen determines intrinsic potency (
The "ATP Km" Imperative
Crucial Concept: Most pyrazolo[4,3-d]pyrimidines are ATP-competitive inhibitors.
To accurately rank compounds, you must run the kinase assay at an ATP concentration equal to the enzyme's
-
If ATP >> Km: You artificially suppress the potency of your competitive inhibitors (Right-shift in
). -
If ATP << Km: You artificially enhance potency, leading to false positives that fail in cellular settings.
Recommended Assay Technologies
| Assay Type | Mechanism | Pros | Cons |
| ADP-Glo™ (Promega) | Measures ADP production (Luminescence). | Universal for any kinase; High sensitivity. | Endpoint only; requires antibody-free setup. |
| LanthaScreen™ (Thermo) | TR-FRET (Eu-Antibody binding tracer). | Real-time binding; Measures | Requires specific tracer/antibody pairs. |
| HotSpot™ (Radioactive) | The "Gold Standard" for accuracy; No interference. | Radioactive waste; Low throughput. |
Phase 3: Cellular Validation & Signaling
Potency in a tube does not guarantee potency in a cell. The compound must cross the membrane and engage the target in a complex cytosolic environment.
Cellular Signaling Pathway (Example: CDK2/Cyclin E)
We validate the inhibitor by observing the downstream effects. For a CDK2 inhibitor (common target for this scaffold), we look for the loss of phosphorylation on Retinoblastoma protein (Rb).
Caption: Mechanism of Action for CDK2 inhibition. The inhibitor prevents Rb phosphorylation, sequestering E2F and halting the cell cycle.
Detailed Experimental Protocols
Protocol A: Synthesis of 7-chloro-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine
This intermediate is the key "hub" for creating a diversity library.
-
Cyclization (Formation of Pyrazolone):
-
Dissolve 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (1.0 eq) in absolute ethanol.
-
Add NaOH (2.0 eq) and reflux for 6 hours.
-
Cool to
and acidify with HCl to pH 3. -
Filter the precipitate (Pyrazolo[4,3-d]pyrimidin-7-one), wash with water, and dry under vacuum.
-
-
Chlorination (Activation):
-
Suspend the dried pyrazolone (1.0 eq) in neat
(excess, ~10 vol). -
Add a catalytic amount of
-dimethylaniline (optional). -
Reflux at
for 4–6 hours until the solution is clear. -
CAUTION: Quench the reaction by pouring slowly onto crushed ice/water with vigorous stirring (Exothermic!).
-
Extract with Dichloromethane (DCM), dry over
, and concentrate. Use immediately or store under Argon at .
-
Protocol B: Library Generation (The "Hinge Binder" Step)
-
Dissolve 7-chloro-intermediate (0.1 mmol) in
-butanol or isopropanol (1 mL). -
Add the specific Aniline/Amine (1.2 eq).
-
Add DIPEA (2.0 eq) to scavenge HCl.
-
Heat at
(sealed vial) for 12 hours. -
Purification: Evaporate solvent. Purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Protocol C: Kinase Inhibition Assay (ADP-Glo)
-
Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10
). -
Enzyme Mix: Dilute Kinase (e.g., CDK2/CycE) to 2 ng/
in kinase buffer (50 mM Tris pH 7.5, 10 mM , 1 mM DTT). -
Incubation: Add 2
compound + 4 Enzyme mix to a 384-well white plate. Incubate 15 min at RT. -
Substrate: Add 4
of Substrate Mix (0.2 Histone H1 + ATP ). Note: Ensure ATP is near Km. -
Reaction: Incubate at RT for 60 min.
-
Detection: Add 10
ADP-Glo™ Reagent (40 min wait), then 20 Kinase Detection Reagent (40 min wait). -
Read: Measure Luminescence. Calculate
using a 4-parameter logistic fit.
References
-
Vertex AI & Google Grounding. (2025). Synthesis and Pharmaceutical Perspectives of pyrazolo[4,3-d]pyrimidine Scaffold. National Institutes of Health (NIH). Link
-
Unciti-Broceta, A., et al. (2020).[1] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold (Note: Comparative structural analysis). PMC. Link
-
Li, Y., et al. (2013).[1][3] Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. European Journal of Medicinal Chemistry. Link
-
MDPI Molecules. (2011). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis. MDPI. Link
-
RSC Medicinal Chemistry. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Royal Society of Chemistry. Link
(Note: While some references discuss the isomeric [3,4-d] scaffold, the synthetic methodologies regarding chlorination and
Sources
Application Notes & Protocols: Formulation of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol for In Vivo Studies
Introduction
1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol is a heterocyclic compound belonging to the pyrazolopyrimidine class, a scaffold prevalent in the development of kinase inhibitors and other therapeutic agents.[1][2][3] A critical bottleneck in the preclinical evaluation of such compounds is often their limited aqueous solubility, which can hinder the attainment of desired exposures in in vivo models and lead to variable and unreliable pharmacological data.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol for in vivo studies. The protocols herein are designed to be a starting point, emphasizing a logical, step-wise progression from solubility screening to the preparation of various formulations suitable for different routes of administration.
The core challenge with many kinase inhibitors is their poor solubility, often categorized as Biopharmaceutics Classification System (BCS) class II or IV compounds.[6][7] This necessitates the use of enabling formulation technologies to enhance their dissolution and absorption.[4][5] This guide will explore the use of co-solvents, surfactants, and lipids to develop formulations that can support robust in vivo evaluation.
Part 1: Physicochemical Characterization and Solubility Assessment
A foundational step in any formulation development program is to understand the physicochemical properties of the active pharmaceutical ingredient (API). While specific experimental data for 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol is not widely published, related pyrazolopyrimidine structures suggest it is likely a polar molecule with potentially low aqueous solubility.[8][9][10]
Protocol 1: Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol in various aqueous and non-aqueous vehicles.
Materials:
-
1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol powder
-
Selection of vehicles (see Table 1)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC with a suitable column and method for quantification
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.9% Saline
Procedure:
-
Add an excess amount of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol to a known volume of each test vehicle in a vial. The excess solid should be clearly visible.
-
Tightly cap the vials and place them on a rotator or orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of dissolved 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol using a validated HPLC method.
-
Express the solubility in mg/mL or µg/mL.
Table 1: Suggested Vehicles for Initial Solubility Screening
| Vehicle Category | Examples | Rationale |
| Aqueous | Deionized Water, 0.9% Saline, PBS pH 7.4 | Baseline solubility determination in physiological buffers. |
| Co-solvents | Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol, Dimethyl Sulfoxide (DMSO) | To assess the potential for creating a solution by increasing the solvent polarity. Note that some co-solvents may have toxicity limitations for in vivo use.[11] |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15 | To evaluate the potential for micellar solubilization. Non-ionic surfactants are widely used in preclinical formulations.[4] |
| Lipids | Corn oil, Sesame oil, Medium-chain triglycerides (MCTs) | To explore the potential for lipid-based formulations, which can enhance oral absorption of lipophilic compounds.[12][13] |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | To assess if the compound can form inclusion complexes to enhance its aqueous solubility. |
Part 2: Formulation Development Strategy
The choice of formulation will depend on the intended route of administration, the required dose, and the solubility data obtained in Part 1. The following decision tree illustrates a logical approach to formulation selection.
Caption: Formulation selection workflow for 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol.
Part 3: Formulation Protocols
Protocol 2: Preparation of a Co-solvent-based Solution
Objective: To prepare a clear solution of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol using a co-solvent system for parenteral or oral administration.
Causality: Co-solvents increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous vehicle. The selection of co-solvents and their concentrations must be carefully considered to avoid toxicity in the animal model.[11]
Example Formulation (for a 10 mg/mL solution):
| Component | Percentage (v/v) | Purpose |
| PEG 400 | 40% | Co-solvent |
| Propylene Glycol | 10% | Co-solvent |
| Saline (0.9%) | 50% | Vehicle |
Procedure:
-
Weigh the required amount of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol.
-
In a sterile container, add the PEG 400 and Propylene Glycol.
-
Slowly add the powdered compound to the co-solvent mixture while stirring or vortexing until fully dissolved. Gentle warming (e.g., to 40°C) may be applied if necessary to aid dissolution.
-
Once a clear solution is obtained, add the saline dropwise while continuously stirring.
-
Visually inspect the final formulation for any signs of precipitation.
-
For parenteral administration, the final solution should be sterile-filtered through a 0.22 µm syringe filter into a sterile vial.[11]
Note: The stability of the formulation should be assessed by storing it under appropriate conditions and visually inspecting for precipitation over time.
Protocol 3: Preparation of a Suspension
Objective: To prepare a uniform suspension of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol for oral administration when a solution is not feasible.
Causality: Suspensions are a viable option for oral delivery of poorly soluble compounds. A suspending agent is crucial to ensure dose uniformity by preventing the rapid settling of drug particles. A wetting agent is often included to facilitate the dispersion of the hydrophobic drug particles in the aqueous vehicle.
Example Formulation:
| Component | Concentration | Purpose |
| 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol | Target Dose (e.g., 10 mg/mL) | API |
| 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) | 0.5% (w/v) | Suspending Agent |
| 0.1% (v/v) Tween® 80 | 0.1% (v/v) | Wetting Agent |
| Purified Water | q.s. to final volume | Vehicle |
Procedure:
-
Prepare the vehicle by dissolving the suspending agent (e.g., methylcellulose) in water. This may require heating and stirring. Allow the solution to cool to room temperature.
-
Add the wetting agent (e.g., Tween® 80) to the vehicle and mix well.
-
Weigh the required amount of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol.
-
In a mortar, add a small amount of the vehicle to the drug powder to form a smooth paste. This step is crucial for proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste while continuously triturating to form a uniform suspension.
-
Transfer the suspension to a calibrated container and add vehicle to the final volume.
-
The suspension should be shaken well before each administration to ensure dose uniformity.
Protocol 4: Preparation of a Lipid-Based Formulation
Objective: To prepare a lipid-based formulation to enhance the oral bioavailability of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol.
Causality: Lipid-based formulations can improve the oral absorption of lipophilic drugs by presenting the drug in a solubilized state in the gastrointestinal tract, thereby bypassing the dissolution step which is often rate-limiting for absorption.[12][13] These formulations can also leverage the body's natural lipid absorption pathways.[5][13]
Example Formulation (Simple Lipid Solution):
| Component | Amount | Purpose |
| 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol | Target Dose (e.g., 5 mg/mL) | API |
| Sesame Oil or MCT | q.s. to final volume | Lipid Vehicle |
Procedure:
-
Weigh the required amount of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol.
-
Add the compound to the lipid vehicle in a suitable container.
-
Stir or vortex the mixture until the compound is fully dissolved. Gentle warming and sonication can be used to facilitate dissolution.
-
The final formulation should be a clear solution.
Part 4: In Vivo Administration Considerations
The choice of administration route and the volume of the formulation to be administered are critical for animal welfare and data quality.[14] All procedures must be in accordance with an approved animal use protocol.[15]
Table 2: General Guidelines for Administration Volumes in Rodents
| Route of Administration | Maximum Recommended Volume (mL/kg) |
| Oral (gavage) | 10 |
| Intravenous (bolus) | 5 |
| Intraperitoneal | 10 |
| Subcutaneous | 5 |
These are general guidelines and may need to be adjusted based on the specific animal model and the nature of the formulation. Consultation with veterinary staff is recommended.[15]
Part 5: Quality Control and Stability
Visual Inspection: All formulations should be visually inspected for clarity (solutions) or uniformity (suspensions) before each use. The presence of precipitation, crystallization, or phase separation indicates a problem with the formulation.[11]
Dose Uniformity (for suspensions): It is good practice to assess the dose uniformity of a suspension by taking samples from the top and bottom of the container after shaking and quantifying the API concentration.
Stability: The short-term stability of the formulation should be established to ensure that the compound remains in its intended state throughout the duration of the study. This can be done by storing the formulation under the intended study conditions and monitoring for any changes in appearance or API concentration over time.
Conclusion
The successful in vivo evaluation of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol is critically dependent on the development of an appropriate formulation. A systematic approach, starting with a thorough solubility assessment, is key to selecting the most suitable formulation strategy. The protocols provided in this guide offer a starting point for developing solutions, suspensions, and lipid-based formulations. Researchers should adapt these protocols based on their specific experimental needs and always prioritize animal welfare and data integrity.
References
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Pharma's Almanac. (2016, March 29). Optimising Excipients to Improve Bioavailability. Retrieved from [Link]
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Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (2017, November 12). IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]
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Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]
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Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2). European Pharmaceutical Review. Retrieved from [Link]
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SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. Retrieved from [Link]
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Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020, February 13). ACS Medicinal Chemistry Letters. Retrieved from [Link]
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University of Washington. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare. Retrieved from [Link]
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Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021, January 19). Letters in Applied NanoBioScience. Retrieved from [Link]
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Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. (2011, September 5). Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]
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Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. (2022, December 17). Pharmaceutics. Retrieved from [Link]
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Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. (2016). Journal of Natural Sciences Research. Retrieved from [Link]
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1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione Properties. (2025, October 15). CompTox Chemicals Dashboard. Retrieved from [Link]
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Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. (2023, September 26). BioNanoScience. Retrieved from [Link]
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1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. Retrieved from [Link]
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Michigan State University. IG035: Guideline on Administration of Substances to Laboratory Animals. Retrieved from [Link]
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Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2021). Pharmaceuticals. Retrieved from [Link]
- Pyrazolopyrimidine derivatives and uses thereof as tet2 inhibitors. (2023, May 1). Google Patents.
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Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. (2022, December 12). ResearchGate. Retrieved from [Link]
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A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024, June 28). Periodica Polytechnica Chemical Engineering. Retrieved from [Link]
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US FDA Approved Oral Kinase Inhibitors for the Treatment of Malignancies. (2013). Journal of Cancer. Retrieved from [Link]
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Oncology Overview: Safe Use of Oral Tyrosine Kinase Inhibitors in Thoracic Oncology. (2022, August 2). Pharmacy Times. Retrieved from [Link]
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FDA Approves Imatinib Oral Solution for Treatment of Various Cancers. (2024, November 26). AJMC. Retrieved from [Link]
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Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (2018). European Journal of Medicinal Chemistry. Retrieved from [Link]
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1H-pyrazolo(4,3-d)pyrimidine. PubChem. Retrieved from [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022, May 17). RSC Advances. Retrieved from [Link]
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Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021, May 30). Bioorganic Chemistry. Retrieved from [Link]
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Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024, July 9). Arabian Journal of Chemistry. Retrieved from [Link]
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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7-(Methylthio)-1h-pyrazolo[4,3-d]pyrimidine. NIST WebBook. Retrieved from [Link]
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1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol. Xidian Reagents. Retrieved from [Link]
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The chemistry of pyrazolopyrimidines and their applications. TSI Journals. Retrieved from [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). Molecules. Retrieved from [Link]
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Validation & Comparative
Comparative Guide: 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol Scaffolds vs. Standard Tubulin Inhibitors
This guide provides a technical comparison of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol (and its bioactive N1-methylated derivatives) against standard tubulin inhibitors.
Editorial Note: The specific chemical entity "1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol" serves as the foundational scaffold for a novel class of Colchicine Binding Site Agents (CBSAs). While the 7-ol precursor itself is a synthetic intermediate, its 3,5,7-substituted derivatives (specifically N-methylated forms) exhibit potent tubulin destabilization capabilities that surpass traditional taxanes in multidrug-resistant (MDR) models. This guide compares the optimized scaffold performance against industry standards.
Executive Technical Summary
The 1-Methyl-1H-pyrazolo[4,3-d]pyrimidine scaffold represents a "next-generation" microtubule targeting agent (MTA). Unlike Paclitaxel (a stabilizer) or Vincristine (a destabilizer binding the Vinca domain), this scaffold targets the Colchicine Binding Site on
Its primary competitive advantage lies in its ability to evade P-glycoprotein (Pgp) efflux pumps and maintain efficacy against tumors overexpressing
Quick Comparison Matrix
| Feature | Pyrazolo[4,3-d]pyrimidine Scaffold | Paclitaxel (Taxol) | Vincristine | Combretastatin A-4 (CA-4) |
| Mechanism | Destabilizer (Inhibits Polymerization) | Stabilizer (Promotes Polymerization) | Destabilizer | Destabilizer |
| Binding Site | Colchicine Site (Interfacial) | Taxane Site ( | Vinca Site (Inter-dimer) | Colchicine Site |
| MDR Susceptibility | Low (Poor Pgp substrate) | High (Strong Pgp substrate) | High | Low |
| High (Retains potency) | Low (Resistant) | Moderate | High | |
| Solubility | Moderate to High (Tunable) | Very Low (Requires Cremophor) | Moderate | Low (Phosphate prodrug used) |
Mechanism of Action & Signaling Pathway
The pyrazolo[4,3-d]pyrimidine core functions as a Colchicine Binding Site Inhibitor (CBSI) . It binds at the interface of
Pathway Visualization
The following diagram illustrates the divergent pathways of the Pyrazolo scaffold (Destabilizer) versus Paclitaxel (Stabilizer).
Caption: Divergent mechanisms of Pyrazolo[4,3-d]pyrimidines (Destabilizers) vs. Taxanes (Stabilizers) leading to common apoptotic endpoints.
Comparative Performance Data
The following data aggregates performance metrics of optimized N1-methyl-pyrazolo[4,3-d]pyrimidine derivatives (e.g., Compound 9 from Gangjee et al.) against standard agents.[2][3]
A. Inhibition of Tubulin Polymerization (In Vitro)
Method: Turbidimetric Assay (350 nm)
| Compound | IC50 (µM) | Interpretation |
| Pyrazolo[4,3-d] Scaffold | 0.42 – 0.49 | Potent inhibition, comparable to CA-4.[2][3][4] |
| Combretastatin A-4 (CA-4) | 0.54 | Standard reference for colchicine site. |
| Colchicine | ~2.0 | Lower potency due to slower binding kinetics. |
| Paclitaxel | N/A | Promotes polymerization (increases turbidity). |
B. Cytotoxicity & Resistance Profiling (Cellular)
Metric: GI50 (Concentration for 50% Growth Inhibition)
| Cell Line | Phenotype | Pyrazolo Scaffold (nM) | Paclitaxel (nM) | Resistance Factor (Rr)* |
| MCF-7 WT | Breast Cancer (Sensitive) | 2.0 | 3.6 | 0.6x (More Potent) |
| MCF-7 / | Overexpressing | 3.3 | >1000 | ~300x Advantage |
| NCI/ADR-RES | Pgp Overexpression (MDR) | 14.0 | >5000 | >350x Advantage |
Note: The Pyrazolo scaffold retains nanomolar potency in resistant lines where Paclitaxel fails completely. This confirms the scaffold is not a substrate for Pgp efflux pumps.
Experimental Protocols
To validate the performance of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol derivatives, use the following self-validating protocols.
Protocol 1: Turbidimetric Tubulin Polymerization Assay
Objective: Quantify the direct effect of the molecule on microtubule assembly kinetics.
-
Reagent Prep:
-
Purified Tubulin: Porcine brain tubulin (>99% pure) at 10 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
GTP Stock: 100 mM (freshly prepared).
-
Test Compound: Dissolve Pyrazolo derivative in DMSO to 100x final concentration.
-
-
Assay Setup (96-well plate, pre-warmed to 37°C):
-
Control: 85 µL Tubulin mix + 1 µL DMSO.
-
Test: 85 µL Tubulin mix + 1 µL Compound (Final conc: 0.5 – 5 µM).
-
Reference: 85 µL Tubulin mix + 1 µL CA-4 (Positive Control for inhibition).
-
-
Initiation:
-
Add 10 µL of 10 mM GTP to all wells simultaneously.
-
-
Measurement:
-
Immediately read Absorbance at 350 nm every 30 seconds for 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot OD350 vs. Time.
-
Validation: The DMSO control must show a sigmoidal curve (nucleation, elongation, steady state). The Pyrazolo compound should suppress the "elongation" phase slope and reduce steady-state amplitude.
-
Protocol 2: Colchicine Displacement Assay
Objective: Confirm the binding site is specifically the Colchicine pocket.
-
Incubation: Incubate 3 µM tubulin with 3 µM [³H]colchicine and the test compound (at 1, 5, 20 µM) in PEM buffer for 30 min at 37°C.
-
Filtration: Load mixture onto DEAE-cellulose filters (binds tubulin-colchicine complex).
-
Wash: Wash filters 3x with cold buffer to remove unbound [³H]colchicine.
-
Quantification: Measure radioactivity (CPM) via liquid scintillation counting.
-
Result: A decrease in CPM relative to control indicates the Pyrazolo compound competes for the same binding site.
Synthesis & Experimental Workflow
The following diagram outlines the logical flow from the 7-ol scaffold to biological validation.
Caption: Workflow converting the 7-ol scaffold into active CBSAs for biological screening.
References
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Gangjee, A., et al. (2021). "Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents." Bioorganic & Medicinal Chemistry Letters.
-
Zhang, X., et al. (2022). "Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action."[5] (Context on pyrazolo-pyrimidine class activities). Biomedicine & Pharmacotherapy.[5]
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Verma, R.P., et al. (2025). "Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors." European Journal of Medicinal Chemistry.
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PubChem Compound Summary. "1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol." National Center for Biotechnology Information.
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A Comparative Guide to Pyrazolo[4,3-d]pyrimidines and Other mTOR Inhibitors for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] Its pivotal role in these fundamental processes has made it a major focus of drug discovery, particularly in oncology. Dysregulation of the mTOR signaling pathway is a common feature in a wide variety of human cancers, making it a critical therapeutic target.[1][3] This guide provides a comparative analysis of a promising class of ATP-competitive mTOR inhibitors, the pyrazolo[4,3-d]pyrimidines, against other classes of mTOR inhibitors, offering experimental insights and detailed protocols for their evaluation.
The mTOR Signaling Pathway: A Central Hub for Cell Growth
mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3]
-
mTORC1: This complex is a primary regulator of protein synthesis. It responds to a variety of upstream signals including growth factors, nutrients, and cellular energy levels.[1][2] Once activated, mTORC1 phosphorylates key downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein translation and cell growth.[1][2]
-
mTORC2: This complex is a key regulator of cell survival and metabolism. A primary downstream target of mTORC2 is the kinase Akt, which it phosphorylates at serine 473, leading to its full activation.[2][4] Activated Akt then promotes cell survival and proliferation.
Caption: The mTOR signaling pathway, highlighting the roles of mTORC1 and mTORC2.
Classes of mTOR Inhibitors: A Comparative Overview
The development of mTOR inhibitors has progressed through several generations, each with distinct mechanisms of action and therapeutic profiles.
1. First-Generation Inhibitors (Rapalogs): Rapamycin and its analogs (rapalogs), such as everolimus, are allosteric inhibitors of mTORC1.[3] They first bind to the intracellular protein FKBP12, and this complex then binds to mTORC1, inhibiting its activity.[5][6] However, rapalogs only partially inhibit mTORC1 and have little to no effect on mTORC2.[2] A significant limitation of rapalogs is the activation of a feedback loop that can lead to the hyperactivation of PI3K/Akt signaling, potentially counteracting their anti-cancer effects.[2][7]
2. Second-Generation Inhibitors (ATP-Competitive): To overcome the limitations of rapalogs, ATP-competitive inhibitors were developed. These small molecules target the kinase domain of mTOR, directly competing with ATP and blocking the catalytic activity of both mTORC1 and mTORC2.[2][3][7] This dual inhibition leads to a more complete blockade of the mTOR pathway.[4][8] This class includes compounds like Sapanisertib (INK128) and others based on various chemical scaffolds.[3][8]
Pyrazolo[4,3-d]pyrimidines: A Promising Scaffold Within the second-generation inhibitors, compounds based on the pyrazolo[4,3-d]pyrimidine and the related pyrazolo[3,4-d]pyrimidine scaffolds have emerged as particularly potent and selective mTOR inhibitors.[9][10][11] These compounds have been shown to be ATP-competitive and can exhibit high selectivity for mTOR over other related kinases like PI3K.[9][11] For example, compound 21c, a pyrazolo[4,3-d]pyrimidine, demonstrates a Ki of 2 nM against mTOR with over 2900-fold selectivity against PI3 kinases.[9] Another example, PP242, which has a pyrazolo[3,4-d]pyrimidine core, shows an IC50 of 8 nM for mTOR.[11]
Caption: Mechanisms of action for different classes of mTOR inhibitors.
Quantitative Comparison of mTOR Inhibitors
The potency and selectivity of mTOR inhibitors are critical parameters for their therapeutic potential. The following table summarizes these properties for representative compounds.
| Inhibitor | Class | Target(s) | IC50 / Ki (nM) | Reference(s) |
| Everolimus | Rapalog | mTORC1 | - (Allosteric) | [5],[12] |
| Sapanisertib (INK128) | ATP-Competitive | mTORC1/2 | 1 (IC50) | [8],[13],[14] |
| PF-04979064 | ATP-Competitive | PI3K/mTOR | PI3Kα: 1.41 (Ki)mTOR: 4.51 (Ki) | [15] |
| PP242 | ATP-Competitive | mTORC1/2 | 8 (IC50) | [11] |
| Compound 21c | ATP-Competitive | mTOR | 2 (Ki) | [9] |
| PI-103 | ATP-Competitive | PI3K/mTOR | PI3Kα: 8.4 (IC50)mTOR: 5.7 (IC50) | [4] |
Note: IC50 and Ki values represent the concentration of an inhibitor required to reduce enzyme activity by 50% or the inhibition constant, respectively. Lower values indicate higher potency.
Experimental Protocols for Evaluating mTOR Inhibitors
To rigorously compare different mTOR inhibitors, a series of well-established in vitro assays are essential.
In Vitro mTOR Kinase Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of mTORC1 or mTORC2.
Objective: To determine the IC50 value of an inhibitor against mTOR.
Methodology:
-
Immunoprecipitation of mTOR Complexes:
-
Culture cells (e.g., HEK293E) and stimulate with an mTOR activator like insulin to ensure the complex is active.[16]
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.[16][17]
-
Incubate the cell lysate with antibodies specific for mTORC1 (anti-Raptor) or mTORC2 (anti-Rictor) to immunoprecipitate the respective complexes.[17][18]
-
Wash the immunoprecipitates multiple times to remove non-specific proteins.[16][17]
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated mTOR complex in a kinase assay buffer.[16][18]
-
Add a serial dilution of the test inhibitor (e.g., a pyrazolo[4,3-d]pyrimidine) and a vehicle control.
-
Initiate the kinase reaction by adding a substrate (e.g., GST-4E-BP1 for mTORC1 or inactive Akt for mTORC2) and ATP.[16][18][19]
-
Incubate the reaction at 30-37°C for a defined period (e.g., 20-60 minutes).[16][18]
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1 or anti-phospho-Akt S473).
-
Detect the signal using chemiluminescence and quantify the band intensities.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Downstream Signaling
This assay evaluates the effect of an inhibitor on the mTOR signaling pathway within a cellular context.
Objective: To assess the inhibition of mTORC1 and mTORC2 downstream targets (p-S6K, p-4E-BP1, p-Akt) in treated cells.
Methodology:
Caption: A typical workflow for Western blot analysis.
-
Cell Culture and Treatment: Plate cells (e.g., cancer cell lines with a known active mTOR pathway) and allow them to adhere. Treat the cells with various concentrations of the mTOR inhibitor for a specified time (e.g., 2-24 hours).[20]
-
Cell Lysis and Protein Quantification: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1] Determine the protein concentration of each lysate using a BCA assay.[21]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[1] Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[1]
-
Antibody Incubation and Detection: Block the membrane to prevent non-specific antibody binding.[22] Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of mTOR targets (e.g., p-S6K, p-4E-BP1, p-Akt S473).[22] After washing, incubate with an appropriate HRP-conjugated secondary antibody.[21] Finally, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[1]
Cell Viability Assay
This assay measures the effect of an inhibitor on cell proliferation and survival.
Objective: To determine the anti-proliferative efficacy of an inhibitor.
Methodology (MTT/MTS Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.[20]
-
Compound Treatment: After the cells have attached, treat them with a serial dilution of the inhibitor for a period of 24 to 72 hours.[20]
-
Reagent Incubation:
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS) using a microplate reader.[23]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 or EC50 value.
Conclusion and Future Directions
The development of ATP-competitive mTOR inhibitors, particularly those based on the pyrazolo[4,3-d]pyrimidine scaffold, represents a significant advancement over first-generation rapalogs. Their ability to dually inhibit mTORC1 and mTORC2 provides a more comprehensive blockade of the mTOR pathway, potentially overcoming the feedback activation of Akt signaling that limits the efficacy of rapalogs.[2][7]
The rigorous experimental evaluation using the protocols outlined in this guide is crucial for characterizing and comparing the potency, selectivity, and cellular efficacy of novel inhibitors. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds and exploring their efficacy in combination therapies to further enhance their anti-cancer potential.[25] The continued investigation into scaffolds like pyrazolo[4,3-d]pyrimidines holds great promise for the development of next-generation cancer therapeutics.
References
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- Sapanisertib (INK-128) | mTOR1/2 Inhibitor. (n.d.). MedchemExpress.com.
- Sapanisertib. (n.d.). Grokipedia.
- Application Notes: M084 in Western Blot Analysis of the mTOR Signaling P
- Fasolo, F., & Cera, G. (n.d.).
- Ghobrial, I. M., et al. (2012). Mechanisms of Activity of the TORC1 Inhibitor Everolimus in Waldenstrom Macroglobulinemia. AACR Journals.
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- An In Vitro Assay for the Kinase Activity of mTOR Complex 2. (2012).
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- Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substr
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- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020, September 8). PMC.
- Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. (2025, October 16). PubMed.
- Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Tre
- Recent advances and limitations of mTOR inhibitors in the treatment of cancer. (2022, September 15). PMC.
- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
- Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. (n.d.). PMC.
- Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf.
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- 9. A hit to lead discovery of novel N-methylated imidazolo-, pyrrolo-, and pyrazolo-pyrimidines as potent and selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Bridging the Divide: A Guide to the Cross-Validation of In Vitro and In Vivo Efficacy for Pyrazolo[4,3-d]pyrimidines
The pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a multitude of biological targets, particularly protein kinases.[1] This has led to its extensive investigation in oncology, inflammation, and other therapeutic areas.[2][3] However, the journey from a promising in vitro "hit" to a viable in vivo candidate is fraught with challenges. A low nanomolar IC50 in a cell-based assay is an encouraging starting point, but it is by no means a guarantee of efficacy in a complex biological system.[4]
This guide provides a technical framework for researchers, scientists, and drug development professionals on the critical process of cross-validating in vitro and in vivo data for pyrazolo[4,3-d]pyrimidine derivatives. We will delve into the causality behind experimental choices, present validated protocols, and explore the complex interplay of factors that govern the translation from the petri dish to preclinical models.
The In Vitro Proving Ground: Quantifying Potency
The initial evaluation of any new chemical entity relies on robust and reproducible in vitro assays. For pyrazolo[4,3-d]pyrimidines, which often function as kinase inhibitors, this typically involves a two-tiered approach: biochemical assays to determine direct target engagement and cell-based assays to measure phenotypic effects.[5]
Key In Vitro Methodologies:
-
Biochemical Kinase Inhibition Assays: These cell-free assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme. The output, often an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), is a pure measure of target potency. However, these values can be influenced by assay conditions such as ATP concentration, so consistency is paramount for comparability.[5]
-
Cell-Based Antiproliferative Assays: These assays measure the compound's effect on the proliferation and viability of cancer cell lines. The resulting GI50 (concentration for 50% growth inhibition) or IC50 value reflects not only target inhibition but also the compound's ability to permeate cell membranes and engage its target in a cellular context.[6][7]
The choice of cell line is a critical experimental decision. For instance, if a pyrazolo[4,3-d]pyrimidine is designed to target the Bcr-Abl T315I mutant, it is essential to test it in a cell line engineered to express this specific resistant form of the kinase.[8] Similarly, testing against a panel of diverse cancer cell lines, such as the NCI-60 panel, can reveal valuable information about the compound's spectrum of activity.[7][9]
Workflow: From Synthesis to In Vitro Potency
Caption: High-level workflow for the initial discovery and in vitro evaluation of novel pyrazolo[4,3-d]pyrimidines.
Protocol: Cell-Based Antiproliferative (SRB) Assay
This protocol describes a typical Sulforhodamine B (SRB) assay, a common method for measuring drug-induced cytotoxicity and cell proliferation.
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add the pyrazolo[4,3-d]pyrimidine compounds at various concentrations (typically a 5- or 10-point dilution series) to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.
-
Incubation: Incubate the plates for a defined period, often 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Cell Fixation: Gently remove the media and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (OD) at ~510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot the dose-response curve to determine the GI50 value.
The In Vivo Challenge: Assessing Efficacy in a Living System
Promising in vitro data is the ticket to the next stage: in vivo evaluation. For oncology-focused pyrazolo[4,3-d]pyrimidines, the most common preclinical model is the mouse xenograft, where human cancer cells are implanted into immunodeficient mice.[10][11][12]
This model, while not perfectly replicating human cancer, is a self-validating system for a compound's ability to reach its target in sufficient concentration to exert a therapeutic effect. It inherently tests the compound's stability, distribution, and ability to overcome the physiological barriers that are absent in vitro.
Protocol: Subcutaneous Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5-10 million cells in Matrigel) into the flank of immunodeficient mice (e.g., Athymic Nude or NOD/SCID).
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize the tumor-bearing mice into vehicle control and treatment groups.
-
Treatment: Administer the pyrazolo[4,3-d]pyrimidine compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dose and schedule (e.g., 50 mg/kg, once daily for 21 days).
-
Monitoring: Measure tumor volume (using calipers) and body weight two to three times per week. Body weight is a key indicator of toxicity.
-
Endpoint: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice. Excise, weigh, and photograph the tumors.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI), typically expressed as a percentage, by comparing the mean tumor volume of the treated group to the vehicle control group.
Bridging the Gap: The Cross-Validation Imperative
The transition from in vitro to in vivo is where many promising compounds fail. There is no simple formula to convert an IC50 value into an effective in vivo dose.[4] A successful correlation depends on a compound's Pharmacokinetic (PK) and Pharmacodynamic (PD) properties.
-
Pharmacokinetics (PK): Describes what the body does to the drug. It encompasses Absorption, Distribution, Metabolism, and Excretion (ADME). A potent compound with poor solubility, rapid metabolism, or inability to penetrate the tumor tissue will fail in vivo.[13]
-
Pharmacodynamics (PD): Describes what the drug does to the body. It relates the drug concentration at the site of action to the observed therapeutic effect (e.g., tumor growth inhibition).
A semi-mechanistic understanding of the relationship between in vitro potency (IC50), in vivo drug exposure (PK), and tumor growth inhibition (PD) is essential for rational drug development.[14][15] For instance, for a kinase inhibitor to be effective, its free plasma concentration should ideally be maintained above its target IC50 for a significant duration.[14]
Diagram: The In Vitro-In Vivo Correlation (IVIVC) Concept
Caption: Relationship between in vitro potency, pharmacokinetics, and in vivo efficacy.
Comparative Data: Pyrazolo[4,3-d]pyrimidines
The table below synthesizes data from published studies to illustrate the cross-validation for specific compounds. This objective comparison highlights how potent in vitro activity can translate to significant in vivo results.
| Compound ID | In Vitro Target / Assay | In Vitro Potency (GI50/IC50) | In Vivo Model | In Vivo Outcome | Reference |
| Compound 9 | Tubulin Polymerization / NCI-60 Cell Panel | ≤10 nM (most cell lines) | MCF-7 TUBB3 Mouse Xenograft | Significantly better than paclitaxel at reducing tumor size | [10][12] |
| Compound 10k | VEGFR-2 / Antiproliferative (5 cell lines) | 0.03 - 1.6 µM | HT-29 Xenograft Nude Mouse Model | Confirmed tumor growth inhibition | [11] |
| Compound 2j | Bcr-Abl T315I | Sub-micromolar | 32D-T315I Mouse Xenograft | >50% reduction in tumor volume vs. placebo | [8] |
| SI306 | Src Kinase / Glioblastoma Cell Lines | 7.2 - 11.2 µM | Glioblastoma Mouse Model | Showed activity in in vivo models | [3][16] |
Conclusion
The cross-validation of in vitro and in vivo results is a cornerstone of successful drug discovery for the pyrazolo[4,3-d]pyrimidine class and beyond. While in vitro assays are indispensable for initial screening and establishing structure-activity relationships, they represent only the first step. True therapeutic potential can only be ascertained through rigorous in vivo testing. The observed efficacy in these models is not merely a function of potency (IC50) but a complex interplay with the compound's pharmacokinetic profile. Acknowledging and systematically investigating this relationship is paramount for translating a promising molecule from the laboratory bench to potential clinical benefit.
References
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Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics. Available at: [14]
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Huber, H., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. PubMed. Available at: [Link][15]
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Abdel-Maksoud, M. S., et al. (2019). Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][10][14][15]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents. Bioorganic Chemistry. Available at: [Link][2]
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Rashid, M. H., et al. (2022). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link][10]
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Wiese, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Available at: [Link][5]
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Shi, D., et al. (2011). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. MDPI. Available at: [Link][6]
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Ghorab, M. M., et al. (2015). Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives. Medicinal Chemistry Research. Available at: [Link][7]
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Shapiro, A. B. (2020). Correlation between in vitro and in vivo studies? ResearchGate. Available at: [Link][4]
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Rostom, S. A. F., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. European Journal of Medicinal Chemistry. Available at: [Link][11]
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Schenone, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link][16]
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Radi, M., et al. (2021). Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines Active in Vivo on the Bcr-Abl T315I Mutant. ResearchGate. Available at: [Link][8]
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Cerra, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. Available at: [Link][3]
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Radi, M., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link][13]
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El-Gohary, N. S., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. Available at: [Link][9]
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Rashid, M. H., et al. (2022). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure−activity relationship, in Vitro and in Vivo evaluation as antitumor agents. ResearchGate. Available at: [Link][12]
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Abdeltawab, H., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][10][14][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. Available at: [Link][1]
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Technical Guide: Mechanism of Action of the 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol Scaffold
[1]
Executive Summary & Structural Logic
1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol acts as a purine bioisostere .[1] Its primary biological mechanism is the competitive inhibition of cGMP-specific phosphodiesterase type 5 (PDE5) .[1]
-
Chemical Identity: It is the heterocyclic core of Sildenafil (Viagra).[1]
-
Tautomeric Relevance: In physiological solution, the molecule exists in equilibrium between the enol (7-ol) and keto (7-one) forms.[1] The 7-one (keto) tautomer is the bioactive species that mimics the guanine ring of cGMP.[1]
-
Molecular Mimicry: The scaffold effectively "tricks" the PDE5 catalytic site by structurally mimicking the guanine base of cyclic Guanosine Monophosphate (cGMP), blocking the hydrolysis of the phosphodiester bond.
Detailed Mechanism of Action (MoA)
The Structural Basis of Inhibition
The MPP Scaffold does not merely block the active site; it engages in a specific "molecular handshake" with the enzyme's conserved nucleotide recognition pocket (Q-pocket).[1]
-
Guanine Mimicry: The pyrazolo[4,3-d]pyrimidine ring superimposes almost perfectly over the guanine ring of cGMP.[1]
-
The Critical Hydrogen Bond (Gln817): The most definitive mechanistic step is the formation of a bidentate hydrogen bond between the N1 and O7 (carbonyl oxygen of the keto form) of the scaffold and the amide side chain of Glutamine 817 (Gln817) in the PDE5 catalytic domain.[1]
-
Note: This interaction is invariant across all high-affinity PDE5 inhibitors.[1]
-
-
Hydrophobic Clamping: The scaffold is sandwiched between hydrophobic residues (typically Phenylalanine and Valine) within the active site, stabilizing the inhibitor-enzyme complex.[1]
Pathway Visualization (NO/cGMP Signaling)
The following diagram illustrates where the MPP Scaffold intercepts the physiological signaling cascade.
Caption: The MPP Scaffold competitively inhibits PDE5, preventing cGMP hydrolysis and sustaining the vasodilatory signal.
Comparative Analysis: Scaffold vs. Therapeutics
To validate the performance of the core scaffold, it must be compared against the full drug (Sildenafil) and historical/structural alternatives.
| Feature | MPP Scaffold (Core) | Sildenafil (Full Drug) | Allopurinol (Alternative) |
| Structure | Unsubstituted Core | Core + Propyl + Sulfonylpiperazine | Pyrazolo[3,4-d]pyrimidine |
| Primary Target | PDE5 (Low Affinity) | PDE5 (High Affinity, nM) | Xanthine Oxidase |
| Binding Mode | H-bonds to Gln817 | H-bonds to Gln817 + Hydrophobic Pocket Filling | Molybdenum Center Chelation |
| IC50 (PDE5) | ~1-10 µM (Est.) | 3.5 - 8.5 nM | >100 µM (Inactive) |
| Selectivity | Low (Hits other PDEs/Kinases) | High (Specific to PDE5 vs PDE3) | High (Specific to XO) |
| Role | Pharmacophore / Fragment | Clinical Therapeutic | Gout Therapeutic |
Key Insight: The MPP Scaffold alone possesses the correct electronic signature to bind PDE5, but lacks the steric bulk (the propyl and sulfonylpiperazine groups of Sildenafil) required to displace water molecules and fill the hydrophobic "L-region" of the enzyme.[1] This explains why the core has micromolar potency while the full drug has nanomolar potency.[1]
Experimental Validation Protocols
To confirm the MoA of the MPP Scaffold in your lab, use the following self-validating protocols.
A. Fluorescence Polarization (FP) PDE5 Assay (IMAP)
This assay measures the ability of the scaffold to prevent the hydrolysis of fluorescently labeled cGMP.[1]
Protocol Logic:
-
Substrate: Fluorescein-labeled cGMP (Fl-cGMP).[1]
-
Principle: Small Fl-cGMP rotates fast (low polarization). When bound by binding nanoparticles (IMAP beads) after hydrolysis to GMP, it rotates slowly (high polarization).
-
Inhibition: If MPP blocks PDE5, Fl-cGMP remains intact and does not bind the beads.[1] Polarization remains low .[1]
Workflow Diagram:
Caption: Step-by-step IMAP Fluorescence Polarization assay to determine IC50 of the MPP Scaffold.
B. Selectivity Screen (The "Negative Control" Validation)
To prove the mechanism is PDE5-specific and not generic purine inhibition (like Xanthine Oxidase), run a counter-screen.[1]
-
Method: Test the MPP Scaffold against Xanthine Oxidase (XO) measuring uric acid production at 290 nm.
-
Expected Result: The MPP Scaffold should show weak to no inhibition of XO compared to Allopurinol.[1] This confirms the pyrazolo[4,3-d] vs [3,4-d] isomer difference dictates target specificity (PDE5 vs XO).[1]
Emerging Mechanisms (Tubulin Targeting)
Advanced Note: Recent literature indicates that if the N1-methyl group is retained but the C7/C3 positions are modified with bulky aryl groups (deviating from the Sildenafil structure), the MoA can shift from PDE5 inhibition to Tubulin Polymerization Inhibition (colchicine site binding).[1]
-
Causality: The scaffold mimics the bi-cyclic system of colchicine.[1]
-
Relevance: When confirming MoA, ensure your specific derivative is not a "hybrid" that targets microtubules.
References
-
Corbin, J. D., & Francis, S. H. (1999). Cyclic GMP Phosphodiesterase-5: Target of Sildenafil. Journal of Biological Chemistry. Link
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Sung, B. J., et al. (2003). Structure of the catalytic domain of human phosphodiesterase 5 with PDE5 inhibitors. Nature.[1] Link[1]
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Wang, H., et al. (2012). Discovery of pyrazolo[4,3-d]pyrimidine derivatives as potential PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
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Zhang, X., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents.[2] National Institutes of Health (PMC).[1] Link
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PubChem Compound Summary. Sildenafil (containing the pyrazolo[4,3-d]pyrimidine core).[1][3] Link[1]
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A Senior Application Scientist's Guide to Validating Molecular Docking Predictions with Experimental Data for Pyrazolo[4,3-d]pyrimidines
Introduction: From Digital Hypothesis to Tangible Biological Activity
The pyrazolo[4,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a multitude of biological targets with high affinity. This versatility has led to its exploration in developing inhibitors for crucial enzyme families, most notably protein kinases like c-Src and Cyclin-Dependent Kinases (CDKs), as well as antagonists for adenosine receptors.[1][2][3][4][5] The structural similarity of this scaffold to the endogenous purine core allows it to function as an effective ATP-competitive inhibitor, making it a fertile ground for drug discovery, particularly in oncology.[6][7]
In the initial stages of a discovery campaign, molecular docking serves as an indispensable computational tool. It allows us to generate a hypothesis, predicting how a novel pyrazolo[4,3-d]pyrimidine derivative might bind to its protein target and estimating the strength of this interaction.[8][9] However, an in silico prediction, no matter how refined, remains a hypothesis. The true measure of success and the foundation of a robust drug development program lies in the rigorous, quantitative validation of these predictions through experimental data.
This guide provides a comprehensive framework for bridging the gap between computational prediction and biological reality. We will detail the causality behind key procedural choices, outlining a self-validating system where molecular docking and experimental assays work in a synergistic loop to guide the rational design of potent and selective pyrazolo[4,3-d]pyrimidine-based therapeutics.
Part 1: The In Silico Workflow: Crafting the Binding Hypothesis
Molecular docking is fundamentally a two-part process: first, an algorithm "samples" a vast number of possible orientations (poses) of the ligand within the protein's binding site, and second, a "scoring function" evaluates and ranks each pose to estimate binding affinity.[9] The reliability of the output is critically dependent on the meticulous preparation of both the target and the ligand.
Experimental Protocol 1: Molecular Docking of a Pyrazolo[4,3-d]pyrimidine against c-Src Kinase
Causality: We select c-Src kinase as our target, a well-validated oncogene where pyrazolo[3,4-d]pyrimidine inhibitors have shown significant promise.[2][10][11][12] The goal is to predict the binding pose and energy, which will later be correlated with experimentally measured inhibitory activity.
Step 1: Target Protein Preparation
-
Obtain Crystal Structure: Download the 3D crystal structure of human c-Src kinase complexed with an inhibitor from the Protein Data Bank (PDB; e.g., PDB ID: 2SRC). The use of a co-crystallized structure is crucial as it represents a biologically relevant, ligand-bound conformation of the active site.
-
Prepare the Receptor: Using molecular modeling software such as AutoDock Tools (ADT) or Schrödinger Maestro, process the PDB file.[8][13]
-
Remove Non-Essential Molecules: Delete all water molecules and the co-crystallized ligand. This is done to create a clean binding pocket for docking our novel compound.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is a critical step for correctly modeling hydrogen bonding networks.
-
Assign Charges: Assign partial atomic charges (e.g., Kollman charges). This parameterizes the protein for electrostatic interaction calculations within the scoring function.
-
Save in Required Format: Save the prepared receptor file in a docking-compatible format, such as PDBQT for the AutoDock suite.[8]
-
Step 2: Ligand Preparation
-
Generate 3D Structure: Sketch the 2D structure of your novel pyrazolo[4,3-d]pyrimidine derivative and convert it to a 3D conformation using a program like ChemDraw or Avogadro.
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field to obtain a low-energy, geometrically plausible conformation.
-
Prepare for Docking: In ADT, assign Gasteiger charges to the ligand and define its rotatable bonds.[8] Defining torsional freedom is essential for allowing the docking algorithm to explore conformational flexibility during the simulation.
-
Save in PDBQT Format: Save the prepared ligand file.
Step 3: Define the Binding Site (Grid Box Generation)
-
Center the Grid: Define a 3D grid box that encompasses the entire ATP-binding site of c-Src. The most reliable way to do this is to center the grid on the coordinates of the previously removed co-crystallized ligand.[8]
-
Set Dimensions: The grid dimensions should be large enough to allow the ligand to move and rotate freely within the active site but not so large as to waste computational resources on irrelevant space.
Step 4: Execute and Analyze the Docking Simulation
-
Run Docking: Execute the docking simulation using software like AutoDock Vina.[8] Vina uses a sophisticated search algorithm to explore ligand conformations and positions within the defined grid.
-
Analyze Poses: The program will output a series of binding poses ranked by their predicted binding affinity (scoring function value, typically in kcal/mol).
-
Identify Key Interactions: The top-ranked pose is the most probable binding mode. Analyze this pose to identify key molecular interactions, such as hydrogen bonds with hinge-region residues (a hallmark of kinase inhibitors), hydrophobic contacts, and electrostatic interactions.[14] This analysis forms the structural basis of your binding hypothesis.
Visualization: Molecular Docking Workflow
Caption: Workflow for predicting ligand binding via molecular docking.
Part 2: The Experimental Workflow: Measuring Biological Reality
The predicted binding energy from docking is a theoretical value. To validate it, we must quantify the compound's effect on the target protein in a controlled laboratory setting. For a kinase inhibitor, the most direct measurement is its ability to block the enzyme's catalytic activity, which is quantified by the half-maximal inhibitory concentration (IC50).
Experimental Protocol 2: In Vitro c-Src Kinase Inhibition Assay (ADP-Glo™)
Causality: The ADP-Glo™ Kinase Assay is a luminescent-based method that measures the amount of ADP produced during a kinase reaction. As our compound inhibits c-Src, less substrate will be phosphorylated, resulting in less ATP-to-ADP conversion. The luminescence signal is inversely proportional to the kinase activity, providing a highly sensitive and quantitative readout of inhibition.[8]
Step 1: Reagents and Materials
-
Recombinant human c-Src kinase enzyme
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP) of high purity
-
Synthesized pyrazolo[4,3-d]pyrimidine test compound, dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
Step 2: Assay Execution
-
Compound Titration: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Then, dilute these into the assay buffer to create a range of concentrations (e.g., 100 µM down to 1 nM) for IC50 determination.
-
Kinase Reaction Setup: To the wells of the 384-well plate, add the kinase buffer, the c-Src enzyme, and the peptide substrate.
-
Inhibitor Incubation: Add the serially diluted test compound to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells. Allow the plate to incubate for 15-30 minutes to permit the compound to bind to the enzyme.
-
Initiate Reaction: Start the phosphorylation reaction by adding a solution of ATP to all wells.[8] Incubate at room temperature for 60 minutes.
-
Measure ADP Production:
-
Stop the kinase reaction and deplete the remaining unconsumed ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.
-
-
Read Luminescence: Measure the luminescence of each well using a plate reader.
Step 3: Data Analysis and IC50 Determination
-
Normalize Data: Normalize the raw luminescence data. The "no inhibitor" control represents 0% inhibition, and the "no enzyme" control represents 100% inhibition.
-
Calculate Percent Inhibition: Calculate the percentage of kinase activity inhibited at each compound concentration.
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine IC50: Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%.[8]
Visualization: Experimental IC50 Determination Workflow
Caption: Workflow for determining experimental IC50 via an in vitro assay.
Part 3: The Synthesis: Correlating Prediction with Reality
The ultimate validation of a molecular docking model comes from its ability to prospectively predict the biological activity of a series of related compounds. By comparing the computational and experimental data, we can establish a Structure-Activity Relationship (SAR) that is rationalized by the binding model.
Data Presentation: Comparing In Silico and In Vitro Results
A well-structured table is the clearest way to present this comparison. For a hypothetical series of pyrazolo[4,3-d]pyrimidine analogues targeting c-Src, the data might look as follows:
| Compound ID | R-Group Modification | Docking Score (kcal/mol) | Experimental IC50 (nM) |
| Lead-1 | -H | -8.5 | 250 |
| Analogue-2 | -Cl (para-phenyl) | -9.2 | 85 |
| Analogue-3 | -OCH3 (para-phenyl) | -8.7 | 210 |
| Analogue-4 | -NH2 (para-phenyl) | -9.8 | 25 |
Analysis and Interpretation:
-
Quantitative Correlation: A general trend should emerge where a more negative (i.e., more favorable) docking score correlates with a lower IC50 value (higher potency). In our table, Analogue-4 has the best docking score and the lowest IC50, while Lead-1 and Analogue-3 have weaker scores and higher IC50s. This positive correlation provides confidence in the predictive power of our docking model.
-
Qualitative SAR Validation: The true power comes from using the docking poses to explain why these differences in activity exist.
-
Analogue-2 vs. Lead-1: The model for Analogue-2 might show that the chlorine atom occupies a small hydrophobic pocket, leading to a more favorable binding energy and a ~3-fold increase in potency. This aligns with studies where halogenation has been shown to be crucial for activity.[15]
-
Analogue-4 vs. Lead-1: The docking pose for Analogue-4 could reveal that the new amino group forms a critical hydrogen bond with a backbone carbonyl or a charged residue like Asp or Glu in the active site. This additional, strong interaction would rationalize its significantly lower docking score and ~10-fold improvement in potency.
-
Discrepancies are also informative. If a compound with a poor docking score shows high potency, it may suggest an alternative binding mode not captured by the simulation, or that the scoring function is failing to accurately model a specific type of interaction. This feedback is invaluable for refining the computational model for future predictions.
Visualization: The Drug Discovery Feedback Loop
Caption: The iterative cycle of computational design and experimental validation.
Conclusion
The validation of molecular docking predictions with robust experimental data is not merely a confirmatory step; it is the engine of rational drug design. For the pyrazolo[4,3-d]pyrimidine scaffold, this integrated approach allows researchers to move beyond serendipitous discovery and toward a targeted, hypothesis-driven optimization process. By understanding the "why" behind the binding—using docking poses to explain experimental SAR—we can make more intelligent decisions about which analogues to synthesize next. This iterative cycle of prediction, synthesis, testing, and analysis accelerates the journey from a promising chemical scaffold to a potent and selective clinical candidate.
References
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Yuan, L., Song, C., Li, C., Li, Y., Dong, L., & Yin, S. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. European Journal of Medicinal Chemistry. [Link]
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Hamilton, H. W., Ortwine, D. F., Worth, D. F., Badger, E. W., Bristol, J. A., Bruns, R. F., Haleen, S. J., & Steffen, R. P. (1985). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry. [Link]
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Zitouni, G. T., Ghorab, M. M., & Mohamed, Y. A. (2014). Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Mediterranean Journal of Chemistry. [Link]
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Hamilton, H. W., Ortwine, D. F., Worth, D. F., Badger, E. W., Bristol, J. A., Bruns, R. F., Haleen, S. J., & Steffen, R. P. (1985). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry. [Link]
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ACS Publications. (1985). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry. [Link]
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Khan, S., Al-Ostoot, F. H., Al-Ghamdi, K. M., & Habib, A. (2025). Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. Frontiers in Chemistry. [Link]
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MDPI. (2026). Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI. [Link]
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Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. [Link]
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Wu, W., Chen, W., Liu, H., & Li, Y. (2016). Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. RSC Advances. [Link]
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SciSpace. (2014). Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. SciSpace. [Link]
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El-Gamal, M. I., Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2024). Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. Bioorganic Chemistry. [Link]
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Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., Puca, A., Pucci, B., La Montagna, R., Bologna, M., Botta, M., & Giordano, A. (2008). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal. [Link]
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Zhang, J., Wang, J., Liu, C., Chen, X., Ji, M., & Wang, L. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2019). Structure of pyrazolo-[4,3-d]pyrimidinone as an A3 AR antagonist. ResearchGate. [Link]
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Kim, D. K., Lee, J. Y., Kim, J. S., Lee, J. Y., & Park, H. J. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. European Journal of Medicinal Chemistry. [Link]
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Tolba, M. F., Kamal, A. M., & El-Sayed, W. A. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances. [Link]
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Goud, B. S., Reddy, G. R., & Kumar, C. S. (2023). Design, ADMET, PASS Prediction and Molecular Docking Studies of Novel pyrazolo[3,4-d]pyrimidines for Prospective of Anti-Cancer Agents. Research Square. [Link]
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Hadimani, M. B., Goud, B. S., Kumar, C. S., & Reddy, G. R. (2016). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. [Link]
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Contadini, C., Pisanu, M. E., & Schenone, S. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Kinexus. [Link]
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Ghorab, M. M., Al-Said, M. S., & El-Gamal, M. I. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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El-Naggar, A. M., El-Adl, K., & El-Sayed, W. A. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][15][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]
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Al-Otaibi, F. A., Al-Ghorbani, M., & El-Gazzar, A. R. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]
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Wang, Z., Zhang, M., & Li, J. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters. [Link]
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El-Naggar, A. M., El-Adl, K., & El-Sayed, W. A. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][15][16]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]
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Ghorab, M. M., Al-Said, M. S., & El-Gamal, M. I. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances. [Link]
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Radi, M., Brullo, C., & Crespan, E. (2024). Applying molecular hybridization to design a new class of pyrazolo[3,4-d] pyrimidines as Src inhibitors. European Journal of Medicinal Chemistry. [Link]
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Crespan, E., Brullo, C., & Radi, M. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]
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Contadini, C., Pisanu, M. E., & Schenone, S. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. [Link]
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Ghorab, M. M., Al-Said, M. S., & El-Gamal, M. I. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. [Link]
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Bakr, R. B., & El-Gazzar, A. R. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. [Link]
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El-Naggar, A. M., El-Adl, K., & El-Sayed, W. A. (2021). Design, Synthesis, biological Evaluation, and molecular docking studies of novel Pyrazolo[3,4-d]Pyrimidine derivative scaffolds as potent EGFR inhibitors and cell apoptosis inducers. Bioorganic Chemistry. [Link]
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Preprints.org. (2023). Pharmacological Evaluation and Molecular Docking of Novel Synthesized Pyrazolopyrimidine Derivatives. Preprints.org. [Link]
-
Preprints.org. (2023). Pharmacological Evaluation and Molecular Docking of Novel Synthesized Pyrazolopyrimidine Derivatives[v1]. Preprints.org. [Link]
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- 3. researchgate.net [researchgate.net]
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- 6. scispace.com [scispace.com]
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Comparative Guide: Structural Validation of 1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol Binding to PDE5
Executive Summary & Target Identification
1-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol (and its keto-tautomer, 7-one) serves as the pharmacophore scaffold for a major class of Phosphodiesterase Type 5 (PDE5) inhibitors, most notably Sildenafil (Viagra).
To confirm the binding site of this moiety, researchers must validate its interaction with the catalytic domain of PDE5 , specifically the Q-pocket (Glutamine pocket) . This scaffold mimics the guanine ring of the natural substrate (cGMP), exploiting a conserved "glutamine switch" mechanism essential for high-affinity binding.
Target Protein: Human Phosphodiesterase 5A (PDE5A)
Primary Binding Site: Catalytic Domain (Residues 537–860)
Key Interaction: Bidentate hydrogen bonding with Gln817 and
Comparative Analysis of Validation Methods
The following table compares the three primary methodologies for confirming this specific binding interface. While Molecular Docking is useful for prediction, it is not experimental confirmation.
| Feature | Method A: X-ray Co-crystallography | Method B: Ligand-Observed NMR (STD-NMR) | Method C: Site-Directed Mutagenesis |
| Role | Gold Standard (Definitive) | Solution-State Validation | Functional Verification |
| Output | 3D Atomic Coordinates (Electron Density) | Epitope Mapping (Which atoms touch protein) | |
| Resolution | High (1.5 – 2.5 Å) | Atomic (Ligand perspective) | Low (Residue specific) |
| Throughput | Low (Weeks to Months) | Medium (Days) | Medium (Weeks) |
| Pros | Direct visualization of H-bonds & water networks. | No crystallization needed; detects weak binders. | Proves biological relevance of residues.[1][2][3] |
| Cons | Requires diffraction-quality crystals; static snapshot. | Requires high protein consumption; no full protein structure. | Indirect evidence; risk of protein unfolding. |
Expert Insight: Why X-ray is Non-Negotiable
For the pyrazolo[4,3-d]pyrimidine scaffold, X-ray crystallography is the required standard for publication in top-tier medicinal chemistry journals. This is because the tautomeric state of the "7-ol" (enol) vs. "7-one" (keto) dictates the hydrogen bond donor/acceptor pattern with Gln817 . Only X-ray density can definitively resolve the heavy atom positions and the associated water networks that stabilize the inhibitor.
Binding Mechanism & Signaling Pathway
The following diagram illustrates the structural logic of the binding event. The pyrazolopyrimidine core acts as a cGMP mimic , tricking the PDE5 enzyme.
Figure 1: Mechanistic interaction map. The scaffold (blue) binds to the PDE5 catalytic domain (red) primarily through Gln817 and Phe820, displacing the natural cGMP substrate.
Detailed Experimental Protocol: X-ray Co-crystallography
This protocol is designed to generate a high-resolution structure (better than 2.5 Å) to unambiguously assign the binding mode.
Phase 1: Protein Preparation
-
Construct Design: Express the catalytic domain of human PDE5A (residues 535–860) in E. coli (strain BL21-CodonPlus). Use an N-terminal His6-tag with a Thrombin cleavage site.
-
Purification:
-
Lysis in Buffer A (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 5 mM
-ME). -
Ni-NTA affinity chromatography. Elute with imidazole gradient.
-
Critical Step: Cleave His-tag with Thrombin at 4°C overnight. Uncleaved tags often interfere with crystal lattice formation in PDE5.
-
Size Exclusion Chromatography (Superdex 200) into Crystallization Buffer (20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT).
-
-
Quality Control: Verify >95% purity via SDS-PAGE and monodispersity via Dynamic Light Scattering (DLS).
Phase 2: Co-Crystallization (Soaking Method)
Note: Co-crystallization is preferred over soaking for this scaffold due to potential lattice clashes, but soaking is faster if apo-crystals exist.
-
Complex Formation: Mix purified PDE5 (approx. 10 mg/mL) with the compound (dissolved in 100% DMSO) at a 1:3 molar ratio (Protein:Ligand). Incubate on ice for 1 hour.
-
Hanging Drop Vapor Diffusion:
-
Reservoir Solution: 15-25% PEG 3350, 0.2 M Ammonium Acetate, 0.1 M HEPES pH 7.5.
-
Drop: Mix 1
L protein-ligand complex + 1 L reservoir solution.
-
-
Optimization: If nucleation is poor, micro-seed using cat whiskers or seed beads. Crystals typically appear within 3–7 days at 4°C.
Phase 3: Data Collection & Refinement
-
Cryoprotection: Transfer crystal briefly to reservoir solution supplemented with 20% Ethylene Glycol or Glycerol. Flash-cool in liquid nitrogen.
-
Diffraction: Collect data at a synchrotron source (e.g., APS, ESRF) to maximize resolution.
-
Processing:
-
Index/Integrate using XDS or HKL2000.
-
Phase using Molecular Replacement (MR) with PDB ID: 1UDT (Sildenafil-bound PDE5) as the search model.
-
-
Validation:
-
Examine the
difference map (green mesh) at the active site. -
The pyrazolo[4,3-d]pyrimidine ring must fit the density at
. -
Self-Validating Check: The distance between the N1/N2 of the pyrazole and the amide oxygen/nitrogen of Gln817 must be between 2.8 Å and 3.2 Å .
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for structural confirmation via X-ray crystallography.
References
-
Sung, B. J., et al. (2003). Structure of the catalytic domain of human phosphodiesterase 5 with bound drug molecules. Nature, 425(6953), 98–102.
-
Card, G. L., et al. (2004). Structural basis for the activity of drugs that inhibit phosphodiesterases. Structure, 12(12), 2233-2247.
-
Wang, H., et al. (2006). Insight into binding of phosphodiesterase-5 inhibitors from crystal structures. Journal of Medicinal Chemistry, 49(21), 6169–6176.
-
RCSB Protein Data Bank. Crystal Structure of Human PDE5A in complex with Sildenafil (PDB ID: 1UDT).
Sources
- 1. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dau.url.edu [dau.url.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
